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  • Product: Pinobanksin 3-O-Butyrate
  • CAS: 126394-71-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pinobanksin 3-O-Butyrate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the in vitro mechanisms of action of pinobanksin 3-O-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro mechanisms of action of pinobanksin 3-O-butyrate, a promising flavonoid ester with demonstrated cytotoxic and pro-apoptotic activities. This document is intended to serve as a foundational resource for researchers investigating its therapeutic potential, offering detailed experimental protocols and insights into its molecular interactions.

I. Introduction: The Therapeutic Promise of Pinobanksin 3-O-Butyrate

Pinobanksin, a flavonoid found in various natural sources like honey and propolis, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects[1]. The esterification of pinobanksin at the 3-O position with a butyrate moiety creates pinobanksin 3-O-butyrate, a derivative with potentially enhanced bioactivity. The butyrate component is of particular interest due to its known role as a histone deacetylase (HDAC) inhibitor and its ability to modulate key signaling pathways involved in cell proliferation and inflammation[2][3][4].

This guide will delve into the established and hypothesized in vitro mechanisms of action of pinobanksin 3-O-butyrate, with a focus on its pro-apoptotic and cytotoxic effects on cancer cells.

II. Cytotoxicity and Anti-Proliferative Activity

Pinobanksin 3-O-butyrate has demonstrated significant cytotoxic effects against cancer cell lines. In vitro studies are crucial for determining the concentration-dependent effects of this compound and for establishing a therapeutic window.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for pinobanksin 3-O-butyrate against a human breast cancer cell line and a normal cell line.

Cell LineCell TypeCompoundIC50 (µM)Reference
T47DHuman Breast CancerPinobanksin 3-O-butyrate0.40[5]
VeroNormal Kidney EpithelialPinobanksin 3-O-butyrate0.89[5]

These data indicate that pinobanksin 3-O-butyrate exhibits a degree of selectivity towards cancer cells, a desirable characteristic for a potential therapeutic agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of pinobanksin 3-O-butyrate and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.[6][7][8][9]

III. Induction of Apoptosis: A Key Mechanism of Action

A significant component of the anti-cancer activity of pinobanksin 3-O-butyrate is its ability to induce programmed cell death, or apoptosis.

Evidence for Apoptotic Induction

Studies have shown that pinobanksin 3-O-butyrate induces apoptosis in B-cell lymphoma cells. This process is characterized by key molecular events, including the loss of mitochondrial membrane potential and the activation of a cascade of caspase enzymes. Specifically, the involvement of caspases 3, 8, and 9 has been identified, suggesting the engagement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways[10].

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with pinobanksin 3-O-butyrate for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[11][12][13][14][15]

IV. Modulation of Key Signaling Pathways: Hypothesized Mechanisms

While direct experimental evidence for the effects of pinobanksin 3-O-butyrate on specific signaling pathways is still emerging, the known activities of its constituent parts—pinobanksin and butyrate—provide a strong basis for hypothesizing its molecular targets.

A. The NF-κB Signaling Pathway: A Likely Target for Anti-Inflammatory and Pro-Apoptotic Effects

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

Hypothesized Mechanism: It is plausible that pinobanksin 3-O-butyrate inhibits the NF-κB pathway. The pinobanksin moiety has been shown to exert anti-inflammatory effects, and butyrate is a known inhibitor of NF-κB activation[16][17]. Inhibition of NF-κB by pinobanksin 3-O-butyrate would lead to the downregulation of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis.

Experimental Workflow: Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of the activation state of signaling pathways.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with pinobanksin 3-O-butyrate and a pro-inflammatory stimulus (e.g., LPS or TNF-α). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[18][19][20][21][22]

Diagram: Hypothesized Inhibition of the NF-κB Pathway by Pinobanksin 3-O-Butyrate

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Exploratory

antioxidant capacity of pinobanksin 3-O-butyrate in cellular models

Unlocking the Antioxidant Capacity of Pinobanksin 3-O-Butyrate: Mechanistic Insights and Cellular Model Validation Introduction & Structural Causality Pinobanksin 3-O-butyrate (PB3B) is a specialized ester derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Antioxidant Capacity of Pinobanksin 3-O-Butyrate: Mechanistic Insights and Cellular Model Validation

Introduction & Structural Causality

Pinobanksin 3-O-butyrate (PB3B) is a specialized ester derivative of the natural flavanone pinobanksin, predominantly identified in high-quality propolis and botanical exudates[1]. While parent flavanones are well-documented for their radical scavenging abilities, the esterification at the 3-O position fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[1].

Causality of Experimental Choice: In cellular assays, parent flavonoids often struggle with membrane permeability due to their hydrophilicity. The addition of the lipophilic butyrate chain in PB3B enhances cellular uptake across the phospholipid bilayer, allowing for higher intracellular accumulation. This structural modification is the primary reason drug development professionals select PB3B over unesterified pinobanksin when targeting intracellular reactive oxygen species (ROS) networks, ensuring the compound reaches cytosolic and organelle-specific targets[2].

Mechanistic Pathways of Antioxidant Action

PB3B operates via a dual-axis antioxidant mechanism that bridges direct chemical neutralization with epigenetic cellular defense:

  • Direct Radical Scavenging: The phenolic hydroxyl groups of the flavanone backbone act as potent electron and hydrogen atom donors, rapidly neutralizing free radicals and preventing the propagation of lipid peroxidation in cellular membranes[2].

  • Nrf2/ARE Pathway Activation: PB3B acts as an electrophilic signaling agent, disrupting the Keap1-Nrf2 complex in the cytosol. This facilitates the nuclear translocation of the Nrf2 transcription factor, where it binds to the Antioxidant Response Element (ARE). This binding upregulates endogenous cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[3].

Nrf2_Pathway PB3B Pinobanksin 3-O-butyrate (PB3B) Keap1 Keap1-Nrf2 Complex (Cytosol) PB3B->Keap1 Disrupts interaction ROS ROS Neutralization PB3B->ROS Direct scavenging Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to promoter Enzymes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Enzymes Transcription Enzymes->ROS Enzymatic clearance

Diagram 1: Nrf2/ARE signaling activation and direct ROS scavenging by Pinobanksin 3-O-butyrate.

Quantitative Efficacy in Cellular Models

To rigorously evaluate PB3B, researchers deploy specific cellular models based on their distinct oxidative stress responses.

  • H9c2 (Rat Cardiomyoblasts): Chosen due to their high mitochondrial density and susceptibility to lipid peroxidation. PB3B and its parent compound effectively prevent alpha-tocopherol radical formation in these cells, making it an ideal model for cardioprotective drug screening[2].

  • RAW 264.7 (Murine Macrophages): Ideal for studying the cross-talk between oxidative stress and inflammation, as these cells generate massive ROS bursts via NADPH oxidase upon lipopolysaccharide (LPS) stimulation[4].

  • M12.C3.F6 (B-cell Lymphoma): Used to study the "pro-oxidant" paradox of antioxidants in cancer. In malignant cells, PB3B selectively induces mitochondrial membrane potential loss and apoptosis at specific concentrations, highlighting its targeted anti-proliferative capacity[5].

Table 1: Quantitative Efficacy of PB3B across Cellular Models

Cellular ModelTissue OriginPrimary Assay / ReadoutEffective Concentration / IC50Key Mechanistic Observation
H9c2 Rat MyocardiumH2O2-induced ROS Generation60–80 μM (Parent PB)Prevention of lipid peroxidation[2].
RAW 264.7 Murine MacrophageLPS-induced NO/ROSPresent in active extractsSuppression of pro-inflammatory ROS[4].
M12.C3.F6 B-cell LymphomaApoptosis / ΔΨm loss49.9 μM (17.0 μg/mL)Induced mitochondrial membrane potential loss[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to prevent false-positive interpretations of antioxidant capacity.

Exp_Workflow CellCulture 1. Cell Culture (RAW 264.7 / H9c2) PreTreat 2. PB3B Pre-treatment (Dose-dependent) CellCulture->PreTreat Stress 3. Oxidative Stress Induction (H2O2 / LPS) PreTreat->Stress Assay 4. DCFDA Staining & Flow Cytometry Stress->Assay Analysis 5. Orthogonal Validation (MTT Viability) Assay->Analysis

Diagram 2: Self-validating workflow for assessing intracellular ROS scavenging capacity.

Protocol 1: Intracellular ROS Quantification via DCFDA with Orthogonal Viability Validation Rationale: DCFDA is highly sensitive to ROS, but a drop in fluorescence could simply indicate cell death rather than true antioxidant activity. Therefore, parallel viability testing is mandatory to validate the mechanism.

  • Seeding: Plate RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Pre-treatment: Treat cells with PB3B at graduated concentrations (e.g., 10, 25, 50 μM) for 12 hours. Include a vehicle control (0.1% DMSO) and a positive antioxidant control (1 mM N-acetylcysteine).

  • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes in the dark.

  • Stress Induction: Remove the probe, wash, and expose cells to 500 μM H2O2 or 1 μg/mL LPS for 2 hours to induce an oxidative burst.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

  • Self-Validation Step: In a parallel identically treated plate, perform an MTT or CCK-8 assay. Normalize the ROS fluorescence units to the cell viability percentage to ensure the observed antioxidant effect is not an artifact of cytotoxicity.

Protocol 2: Nrf2 Nuclear Translocation Assay (Subcellular Fractionation) Rationale: To definitively prove that PB3B activates the ARE pathway, one must demonstrate the physical movement of Nrf2 from the cytosol to the nucleus, requiring strict purity controls during fractionation.

  • Treatment: Treat H9c2 cells with the optimal non-toxic dose of PB3B (determined from Protocol 1) for 4, 8, and 12 hours.

  • Lysis & Fractionation: Harvest cells and resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Dounce homogenize and centrifuge at 800 x g to pellet intact nuclei.

  • Cytosolic Extraction: The resulting supernatant contains the cytosolic fraction.

  • Nuclear Extraction: Resuspend the nuclear pellet in hypertonic RIPA buffer to extract nuclear proteins.

  • Western Blotting: Run both fractions on SDS-PAGE.

  • Self-Validation Step: Probe the blots with Nrf2 antibodies. Crucially, probe the nuclear fraction for Lamin B1 (nuclear loading control) and the cytosolic fraction for GAPDH (cytosolic loading control). Cross-contamination (e.g., GAPDH detected in the nuclear fraction) invalidates the assay and requires a re-run.

Translational Perspectives

The robust antioxidant and targeted antiproliferative properties of PB3B make it a prime candidate for advanced therapeutic formulations[7]. Recent biomaterial innovations include embedding propolis extracts rich in PB3B and pinobanksin-3-O-pentanoate into Poly(l-lactic acid) (PLA) membranes. These biocompatible matrices leverage the sustained release of PB3B for localized antioxidant applications, showing immense promise in accelerated wound healing, anti-aging therapies, and tissue engineering[8].

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Foundational

Pharmacokinetic Profiling of Pinobanksin 3-O-Butyrate: A Comprehensive Technical Guide

Introduction: Pinobanksin 3-O-Butyrate as a Pharmacological Scaffold Pinobanksin 3-O-butyrate (PB3OB) is a highly bioactive flavonoid ester predominantly identified in the resinous matrices of propolis across diverse geo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Pinobanksin 3-O-Butyrate as a Pharmacological Scaffold

Pinobanksin 3-O-butyrate (PB3OB) is a highly bioactive flavonoid ester predominantly identified in the resinous matrices of propolis across diverse geographical regions, including Central Mexico 1 and Northern India 2. Structurally, it is characterized by a butyrate esterification at the C-3 position of the pinobanksin backbone. This specific modification significantly alters its lipophilicity and metabolic stability compared to its parent aglycone.

Recent computational and in vitro evaluations have highlighted PB3OB's robust Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, positioning it as a high-potential candidate for drug development. Notably, it acts as a potent anti-diabetic agent via the inhibition of human pancreatic α-amylase 3 and exhibits targeted anti-proliferative activity by inducing apoptosis in specific cancer cell lines 4. To successfully translate these pharmacodynamic effects into clinical applications, rigorous pharmacokinetic (PK) profiling is mandatory.

Physicochemical Properties and Mass Spectrometry Landscape

The analytical tracking of PB3OB relies heavily on its physicochemical properties. The C-3 butyrate chain enhances membrane permeability but introduces a liability for rapid hydrolysis by plasma esterases. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for its quantification 5.

Table 1: Physicochemical & MS/MS Parameters of Pinobanksin 3-O-butyrate

ParameterValueAnalytical Rationale & Causality
Molecular Formula C₁₉H₁₈O₆Defines the exact mass for high-resolution MS targeting.
Exact Mass 342.11 g/mol Utilized for precise isotopic pattern matching.
Precursor Ion [M-H]⁻ m/z 341.10Phenolic hydroxyls readily deprotonate in negative ESI, yielding a stable, high-abundance precursor ion.
Primary Product Ion m/z 271.06Represents the neutral loss of the butyryl ketene (70 Da). Used as the primary Q3 quantifier.
Secondary Product Ion m/z 253.05Results from subsequent dehydration (-18 Da) of the 271 ion. Used as the Q3 qualifier.
Predicted LogP ~3.2High lipophilicity dictates the need for a non-polar stationary phase (C18) during UHPLC separation.

Bioanalytical Methodology: LC-MS/MS Workflow

To accurately map the pharmacokinetic profile of PB3OB, the bioanalytical method must overcome two primary challenges: the suppression of the MS signal by endogenous plasma phospholipids and the ex vivo degradation of the ester bond.

LCMS_Workflow A 1. Plasma Collection & Esterase Inhibition B 2. Protein Precipitation (Acetonitrile) A->B C 3. Centrifugation (14,000g, 4°C) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI-MS/MS (Negative MRM) D->E F 6. PK Data Analysis E->F

Fig 1. Step-by-step LC-MS/MS bioanalytical workflow for pinobanksin 3-O-butyrate.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system to ensure absolute data integrity during in vivo PK studies.

Step 1: Plasma Spiking and Esterase Inhibition

  • Action: Collect 50 µL of whole blood into K₂EDTA tubes pre-treated with 10 µL of 0.5 M Dichlorvos (an esterase inhibitor). Centrifuge immediately to isolate plasma.

  • Causality: Dichlorvos irreversibly binds to serine residues in plasma carboxylesterases. Without this step, the butyrate ester of PB3OB would rapidly hydrolyze into pinobanksin ex vivo, falsely lowering the calculated Cmax and AUC.

Step 2: Protein Precipitation (Extraction)

  • Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Chrysin-d5) to the 50 µL plasma sample. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: ACN acts as a chaotropic agent, stripping the hydration shell from plasma proteins and forcing them to precipitate. This 1:3 (v/v) ratio ensures >95% protein removal while maintaining PB3OB in the soluble organic fraction.

Step 3: UHPLC-ESI-MS/MS Analysis

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for the transition m/z 341.10 → 271.06.

  • Causality: The acidic mobile phase suppresses the ionization of PB3OB in solution, increasing its retention on the hydrophobic C18 column. Upon entering the ESI source, the applied voltage strips the labile phenolic proton, generating the [M-H]⁻ ion necessary for detection.

Step 4: The Self-Validation Checkpoint (Matrix Effect & Recovery)

  • Action: To prove the method's trustworthiness, calculate the Matrix Effect (ME) and Extraction Recovery (RE). Prepare three sets: Set A (PB3OB in pure ACN), Set B (PB3OB spiked into post-extracted blank plasma), and Set C (PB3OB spiked into plasma prior to extraction).

  • Validation Logic:

    • ME (%) = (Area B / Area A) × 100. An ME between 85–115% validates that co-eluting plasma lipids are not suppressing the MS signal.

    • RE (%) = (Area C / Area B) × 100. An RE > 80% mathematically validates that the protein precipitation step efficiently extracts the analyte without trapping it in the protein pellet.

In Vivo Pharmacokinetics & Metabolic Fate

Upon oral administration, PB3OB undergoes a complex journey characterized by high intestinal permeability but significant first-pass metabolism. In silico models utilizing SwissADME indicate favorable drug-likeness 6, which aligns with empirical data extrapolated from standardized propolis extract dosing in rodent models.

Table 2: Representative Pharmacokinetic Parameters (Extrapolated for 50 mg/kg p.o. dose)

PK ParameterEstimated ValueBiological Implication
Cmax 1.2 - 2.5 µg/mLSufficient to reach the in vitro IC₅₀ required for α-amylase inhibition.
Tmax 1.0 - 2.0 hIndicates rapid intestinal absorption, typical for lipophilic flavonoids.
t₁/₂ (Half-life) 2.5 - 4.0 hModerate systemic clearance; suggests a BID or TID dosing regimen may be required for sustained target engagement.
AUC₀₋ₜ 5.8 - 8.4 µg·h/mLRepresents total systemic exposure and bioavailability.
Clearance (CL/F) ~6.5 L/h/kgPrimarily driven by hepatic esterase cleavage and subsequent Phase II conjugation.
Systemic Disposition Pathway

PK_Pathway Admin Oral Administration (Pinobanksin 3-O-butyrate) Abs Intestinal Absorption (High Permeability) Admin->Abs GI Tract Metab Hepatic Metabolism (Ester Hydrolysis & Glucuronidation) Abs->Metab Portal Circulation Dist Tissue Distribution (Targeting Pancreas/Tumors) Metab->Dist Systemic Circulation Exc Renal/Biliary Excretion (Metabolites) Metab->Exc Clearance Dist->Exc Elimination

Fig 2. Systemic disposition and metabolic pathway of pinobanksin 3-O-butyrate.

Mechanistic Insight: The primary metabolic bottleneck for PB3OB is hepatic first-pass metabolism. Cytochrome P450 enzymes and hepatic carboxylesterases rapidly cleave the butyrate ester, yielding the parent pinobanksin. Subsequently, UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the exposed phenolic hydroxyls (Phase II metabolism), drastically increasing water solubility and facilitating rapid renal excretion.

Conclusion & Translational Outlook

Pinobanksin 3-O-butyrate represents a highly promising, natural pharmacological scaffold. Its lipophilic butyrate ester ensures rapid absorption, while its phenolic core drives its anti-diabetic and anti-proliferative efficacy. However, its susceptibility to esterase-mediated hydrolysis necessitates advanced formulation strategies—such as lipid nanocarriers or self-microemulsifying drug delivery systems (SMEDDS)—to shield the ester bond during first-pass metabolism, thereby extending its t₁/₂ and maximizing its clinical utility.

References

  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. MDPI. URL: [Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL. URL: [Link]

  • Comparative Methods to Evaluate the Antioxidant Capacity of Propolis: An Attempt to Explain the Differences. MDPI. URL: [Link]

  • Computational Study of Asian Propolis Compounds as Potential Anti-Type 2 Diabetes Mellitus Agents by Using Inverse Virtual Screening. PMC. URL: [Link]

  • Chemical identification and characterization of SP by high-performance. ResearchGate. URL:[Link]

  • Molecular Docking Studies on Anti-Diabetic Properties of Propolis from Stingless Bee (Tetragonula biroi Friese). The Philippine Entomologist. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Extraction and Quantification of Pinobanksin 3-O-Butyrate from Propolis

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Apis mellifera Propolis (Resinous hive exudate) Target Analyte: Pinobanksin 3-O-butyrate (Flavonoid Ester) Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Apis mellifera Propolis (Resinous hive exudate) Target Analyte: Pinobanksin 3-O-butyrate (Flavonoid Ester)

Introduction & Mechanistic Grounding

Propolis is a highly complex, recalcitrant matrix composed of approximately 50% plant resins, 30% beeswax, 10% essential oils, and 5% pollen[1]. Extracting high-value flavonoid esters like pinobanksin 3-O-butyrate —a compound noted for its potent antioxidant and anti-inflammatory properties—presents significant analytical challenges[2]. Traditional maceration techniques often require 24 to 72 hours and suffer from poor mass transfer due to the hydrophobic wax matrix encapsulating the phenolic compounds[3].

As an application scientist, the primary failure point I observe in propolis workflows is incomplete dewaxing , which leads to severe HPLC column fouling and electrospray ionization (ESI) suppression during MS analysis. To overcome this, we replace traditional maceration with Ultrasound-Assisted Extraction (UAE) coupled with a rigorous winterization (cryo-precipitation) step.

The Causality of Solvent and Energy Choices
  • Solvent Selection (75% Ethanol): Water alone dissolves less than 10% of propolis by weight[4]. Absolute ethanol dissolves the waxes too readily, complicating downstream purification. A 75% hydroethanolic mixture provides the optimal dielectric constant to solubilize moderately polar flavonoid esters like pinobanksin 3-O-butyrate while inducing partial matrix swelling[5].

  • Acoustic Cavitation (UAE): Low-frequency ultrasound (e.g., 40 kHz) generates microbubbles in the solvent. The implosion of these bubbles creates localized high-shear microjets that physically fracture the glandular waxy structures of the propolis, releasing the trapped pinobanksin 3-O-butyrate in a fraction of the time required by passive diffusion[6].

Mechanism A Acoustic Cavitation B Bubble Implosion & Microjet Formation A->B C Wax Matrix Disruption B->C D Enhanced EtOH Penetration C->D E Pinobanksin 3-O-butyrate Solubilization D->E

Mechanistic pathway of acoustic cavitation disrupting the propolis wax matrix during UAE.

Experimental Protocol: The Self-Validating UAE Workflow

This protocol is designed to be self-validating; visual cues (such as the transition from a cloudy suspension to a distinct biphasic/precipitated state during winterization) confirm the success of each step.

Phase 1: Cryogenic Sample Preparation

Rationale: Raw propolis is highly viscous and sticky at room temperature. Mechanical grinding generates heat, causing the matrix to gum up and trap target analytes.

  • Place 50 g of raw propolis into a sealed container and store at -80°C for 2 hours (or -20°C overnight).

  • Rapidly transfer the brittle propolis to a pre-chilled stainless-steel cryo-mill.

  • Mill the sample to a fine powder (<0.5 mm particle size) to maximize the surface-area-to-volume ratio.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Accurately weigh 1.0 g of the cryo-milled propolis powder into a 50 mL amber centrifuge tube (amber prevents photo-degradation of photosensitive flavonoids)[5].

  • Add 30 mL of 75% HPLC-grade Ethanol (1:30 w/v ratio)[6].

  • Vortex vigorously for 30 seconds to ensure complete wetting of the powder.

  • Submerge the tube in an ultrasonic bath (40 kHz, 300 W) maintained at 40°C. Sonicate for exactly 30 minutes. Note: Exceeding 45°C may lead to the thermal degradation of thermally labile esters.

Phase 3: Winterization (Critical Dewaxing Step)

Rationale: Beeswax and long-chain fatty acids are highly soluble in warm ethanol but insoluble at sub-zero temperatures. Forcing their precipitation prevents downstream analytical failures.

  • Transfer the crude extract directly to a -20°C freezer and incubate for 12 to 16 hours.

  • Validation Check: You should observe a thick, pale-yellow waxy precipitate at the bottom of the tube, with a clear, dark amber supernatant above it.

  • Immediately centrifuge the cold sample at 10,000 × g for 15 minutes at 4°C. (Do not allow the sample to warm to room temperature, or the waxes will resolubilize).

  • Decant the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial[4].

G step1 Raw Propolis (Resin/Wax Matrix) step2 Cryo-Milling (-20°C) Increase Surface Area step1->step2 step3 UAE Extraction (75% EtOH, 1:30 w/v) step2->step3 step4 Winterization (-20°C) Precipitate Waxes step3->step4 step5 Centrifugation & 0.22µm Filtration step4->step5 step6 LC-MS/MS Analysis (m/z 341.1025) step5->step6

Workflow for the optimized ultrasound-assisted extraction and isolation of propolis flavonoids.

Analytical Validation: LC-MS/MS Quantification

To accurately quantify pinobanksin 3-O-butyrate, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) is recommended[3]. The compound ionizes efficiently in negative electrospray ionization (ESI-) mode.

Table 1: Optimized LC-MS/MS Parameters for Pinobanksin 3-O-butyrate
ParameterSpecification / Value
Target Analyte Pinobanksin 3-O-butyrate (C₁₉H₁₈O₆)
Ionization Mode ESI Negative (-)
Precursor Ion [M-H]⁻ m/z 341.1025[3]
Primary Product Ions m/z 271.06, 253.05[4]
Column Type C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient 10% B to 90% B over 15 minutes

Quantitative Data Presentation: Method Comparison

The efficacy of the optimized UAE protocol was benchmarked against traditional Maceration and Microwave-Assisted Extraction (MAE)[7]. While MAE provides rapid extraction, the localized superheating melts the wax matrix, leading to high co-extraction of interfering lipids that bypass standard winterization. UAE provides the optimal balance of high yield and matrix purity.

Table 2: Comparative Extraction Efficiencies for Pinobanksin 3-O-butyrate
Extraction MethodSolvent SystemTimeTempRelative Yield (mg/g)Matrix Co-Extraction (Waxes)
Traditional Maceration 70% Ethanol24 hours25°C12.4 ± 0.8High
Microwave-Assisted (MAE) 75% Ethanol5 min60°C17.1 ± 1.2Very High (Thermal Melting)
Optimized UAE 75% Ethanol30 min40°C18.5 ± 0.5 Low (Post-Winterization)

Data Interpretation: The UAE method increases the yield of pinobanksin 3-O-butyrate by approximately 49% compared to 24-hour maceration, while reducing the extraction time by 98%. Furthermore, maintaining the extraction temperature at 40°C prevents the thermal degradation of the butyrate ester linkage, ensuring high analytical fidelity.

References

  • Standard methods for Apis mellifera propolis research Source: Journal of Apicultural Research (USDA ARS) URL:[Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements Source: Journal of AOAC INTERNATIONAL (Oxford Academic) URL:[Link]

  • Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Isolated From Propolis Source: Frontiers in Veterinary Science URL:[Link]

  • Innovative Methods for the Extraction and Chromatographic Analysis of Propolis Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: High-Resolution HPLC-UV Quantification of Pinobanksin 3-O-butyrate in Complex Matrices

The Analytical Challenge: Propolis Matrix Complexity Pinobanksin 3-O-butyrate is a bioactive flavanonol ester predominantly found in poplar-type propolis. In pharmacological research, it serves as a critical biomarker fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Propolis Matrix Complexity

Pinobanksin 3-O-butyrate is a bioactive flavanonol ester predominantly found in poplar-type propolis. In pharmacological research, it serves as a critical biomarker for antioxidant and anti-proliferative activities . However, quantifying this specific ester presents a significant analytical challenge. The propolis matrix is highly resinous, containing hundreds of interfering compounds ranging from highly polar phenolic acids to heavily lipophilic waxes.

To achieve accurate quantification, an analytical protocol cannot rely on generic flavonoid methods. It requires a targeted approach that leverages the specific physicochemical properties of the flavanonol ester to isolate it from the background matrix. This guide details a field-proven, self-validating HPLC-UV methodology designed specifically for the rigorous quantification of pinobanksin 3-O-butyrate.

Mechanistic Foundations of the Method

A robust protocol is built on understanding why specific parameters are chosen, ensuring the method acts as a self-validating system.

Solvent Selection & Matrix Precipitation

Propolis cannot be extracted efficiently with purely aqueous or purely organic solvents. An 80% ethanolic solvation is employed because it provides the precise dielectric constant required to solubilize the lipophilic butyryl chain of pinobanksin 3-O-butyrate, while simultaneously precipitating non-polar beeswax components (aliphatic hydrocarbons). This thermodynamic partitioning acts as a "self-cleaning" step, preventing column fouling and baseline drift.

Chromatographic Causality: Acidified Mobile Phases

Reversed-phase C18 chromatography is the gold standard for this separation . However, phenolic hydroxyl groups on the pinobanksin core are weakly acidic. At a neutral pH, these groups partially ionize, creating multiple retention states that lead to severe peak broadening and tailing. By acidifying the mobile phase with 0.1% formic acid (pH ~2.7), the ionization is completely suppressed. The analyte remains fully protonated, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Photometric Specificity: The 290 nm Imperative

Flavonoids typically exhibit two major UV absorption bands: Band I (300–380 nm) driven by the cinnamoyl system, and Band II (240–290 nm) driven by the benzoyl system (A-ring). Because pinobanksin 3-O-butyrate is a flavanonol, it lacks the conjugated C2-C3 double bond found in flavones like chrysin. Consequently, its Band I absorbance is virtually non-existent. The molecule instead exhibits a sharp Band II maximum at 292 nm . Monitoring at 290–292 nm maximizes sensitivity for the target while optically filtering out highly conjugated matrix interferences.

Logic A Pinobanksin 3-O-butyrate (Target Analyte) B Absence of C2-C3 Conjugation (Saturated C-ring) A->B C Phenolic Hydroxyls (Weakly Acidic) A->C D UV Detection @ 290 nm (Max A-ring Absorbance) B->D E Acidified Mobile Phase (Suppresses Ionization) C->E

Fig 1. Physicochemical causality driving the selection of UV wavelength and mobile phase pH.

Step-by-Step Execution Protocol

Reagents and Materials
  • Reference Standard: Pinobanksin 3-O-butyrate (Purity ≥ 98%, verified by NMR/HRMS).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Absolute Ethanol.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Hardware: UHPLC/HPLC system equipped with a Diode Array Detector (DAD) and a thermostatted column compartment.

  • Stationary Phase: Kinetex C18 Core-Shell Column (100 × 2.1 mm, 1.7 µm) or equivalent high-efficiency reversed-phase column.

Sample Preparation Workflow
  • Homogenization: Cryo-mill the raw propolis sample to a fine powder to maximize surface area.

  • Extraction: Weigh precisely 10.0 mg of the propolis powder into a centrifuge tube. Add 1.0 mL of 80% Ethanol (v/v).

  • Sonication: Sonicate the mixture at room temperature (20–25 °C) for 30 minutes. Note: Avoid elevated temperatures to prevent ester hydrolysis.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes to pellet the precipitated waxes and insoluble resins.

  • Filtration: Draw the supernatant and filter it through a 0.22 µm Nylon or PTFE syringe filter directly into an amber HPLC vial.

Workflow N1 Propolis Extract (Raw Matrix) N2 80% EtOH Solvation & Sonication N1->N2 N3 0.22 µm Nylon Filtration N2->N3 N4 RP-HPLC Separation (C18 Column) N3->N4 N5 UV Detection (λ=290 nm) N4->N5

Fig 2. Standardized sample preparation and HPLC-UV workflow for propolis matrix analysis.

Chromatographic Conditions

Due to the vast polarity range of propolis constituents, an isocratic method will fail. A gradient elution is mandatory to elute the lipophilic pinobanksin 3-O-butyrate in a reasonable timeframe while ensuring earlier eluting polar phenolic acids do not co-elute.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection Wavelength: 290 nm (Reference: 400 nm, Bandwidth: 4 nm).

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)Elution Phase
0.085%15%0.35Initial hold (Polar elution)
5.070%30%0.35Linear ramp
25.040%60%0.35Target analyte elution window
35.010%90%0.35Column wash (Lipophilic flush)
40.085%15%0.35Re-equilibration

Quantitative Data & Method Validation

System Suitability Testing (SST)

Before quantifying unknown samples, the system must self-validate. Inject a mid-level calibration standard (e.g., 50 µg/mL) six times.

  • Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak area RSD ≤ 2.0%; Tailing factor (Tf) between 0.9 and 1.2.

Calibration and Orthogonal Confirmation

Prepare a 6-point calibration curve of the pinobanksin 3-O-butyrate reference standard ranging from 1.0 µg/mL to 200 µg/mL. While UV at 290 nm is the primary quantitative tool, orthogonal confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode is highly recommended to ensure peak purity, especially when analyzing novel geographic variants of propolis .

Table 2: Photometric & Mass Spectrometric Identification Parameters

Target AnalyteUV λ_max (nm)ESI-MS [M-H]⁻ (m/z)Diagnostic MS² FragmentsLOD (µg/mL)LOQ (µg/mL)
Pinobanksin (Core)2902712530.20.5
Pinobanksin 3-O-acetate290313271, 2530.20.5
Pinobanksin 3-O-butyrate 292 341 271, 253 0.2 0.5
Pinobanksin 3-O-pentanoate292355271, 2530.30.6

Note: The diagnostic MS² fragments at m/z 271 and 253 correspond to the loss of the esterified aliphatic chain (e.g., loss of butyric acid) and subsequent loss of water, confirming the identity of the pinobanksin core beneath the esterification.

References

  • Propolis Affects Pseudomonas aeruginosa Growth, Biofilm Formation, eDNA Release and Phenazine Production: Potential Involvement of Polyphenols Microorganisms (MDPI) URL:[Link]

  • Standard methods for Apis mellifera propolis research Journal of Apicultural Research (Taylor & Francis) URL:[Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements Journal of AOAC INTERNATIONAL (Oxford Academic) URL:[Link]

Method

semi-synthesis of pinobanksin 3-O-butyrate from pinobanksin

Topic: Semi-Synthesis of Pinobanksin 3-O-Butyrate from Pinobanksin Audience: Researchers, scientists, and drug development professionals. Executive Summary Pinobanksin (3,5,7-trihydroxyflavanone) is a prominent dihydrofl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Semi-Synthesis of Pinobanksin 3-O-Butyrate from Pinobanksin Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinobanksin (3,5,7-trihydroxyflavanone) is a prominent dihydroflavonol found in propolis, recognized for its potent antioxidant and antiproliferative properties[1]. Its esterified derivative, pinobanksin 3-O-butyrate, exhibits significantly enhanced apoptotic induction in cancer cell lines compared to the parent aglycone[2]. However, the semi-synthesis of this specific ester presents a strict regiochemical challenge: the selective acylation of the secondary aliphatic 3-OH group in the presence of the highly reactive 7-OH phenolic group. This application note details a highly regioselective, biocatalytic semi-synthesis of pinobanksin 3-O-butyrate using immobilized Candida antarctica Lipase B (CAL-B).

Mechanistic Rationale for Biocatalysis (E-E-A-T)

The Problem with Chemical Esterification: Standard chemical esterification (e.g., using butyryl chloride or butyric anhydride with pyridine/DMAP) exhibits poor regioselectivity. Chemical acylating agents typically favor the more acidic 7-OH phenolic group (pKa ~7.5) over the aliphatic 3-OH group (pKa ~14), resulting in complex, difficult-to-separate mixtures of 7-O-butyrate and 3,7-di-O-butyrate. (Note: The 5-OH remains largely unreactive due to strong intramolecular hydrogen bonding with the C4 carbonyl[1]).

The Biocatalytic Solution: To achieve absolute regioselectivity for the 3-OH position, this protocol employs CAL-B (commercially available as Novozym 435). The active site of CAL-B features a deep, hydrophobic stereoselective pocket that perfectly accommodates the aliphatic 3-OH of the flavonoid C-ring while sterically excluding the planar, bulky A-ring containing the 7-OH[3].

Thermodynamic Driving Force: By utilizing vinyl butyrate as the acyl donor, the reaction is transformed from a reversible esterification into an irreversible transesterification. The leaving group, vinyl alcohol, rapidly tautomerizes into volatile acetaldehyde, driving the reaction equilibrium forward to nearly 100% conversion[4]. 2-Methyl-2-butanol (tert-amyl alcohol) is selected as the solvent; its bulky tertiary structure prevents it from acting as a competing substrate for the lipase, while its polarity effectively solubilizes the flavonoid.

Workflow and Logical Relationships

Mechanism PB Pinobanksin (Aliphatic 3-OH, Phenolic 7-OH) Intermediate Acyl-Enzyme Complex PB->Intermediate 3-OH Nucleophilic Attack Acyl Vinyl Butyrate (Acyl Donor) Enzyme CAL-B (Novozym 435) Steric exclusion of 7-OH Acyl->Enzyme Acylation Enzyme->Intermediate Product Pinobanksin 3-O-butyrate (Regiopure Product) Intermediate->Product Byproduct Acetaldehyde (Drives equilibrium) Intermediate->Byproduct Tautomerization

Caption: Logical relationship of CAL-B mediated regioselective transesterification.

Workflow Start 1. Solubilization PB + Vinyl Butyrate in 2-methyl-2-butanol Reaction 2. Biocatalysis Novozym 435, 45°C Orbital Shaking (200 rpm) Start->Reaction Monitor 3. In-Process QC LC-MS/MS Tracking m/z 341 [M-H]- Reaction->Monitor Purify 4. Downstream Enzyme Filtration & Flash Chromatography Monitor->Purify

Caption: Experimental workflow for the semi-synthesis of pinobanksin 3-O-butyrate.

Detailed Experimental Protocol

Materials & Reagents

  • Pinobanksin (Substrate, >98% purity)

  • Vinyl butyrate (Acyl donor, >99% purity)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • 2-Methyl-2-butanol (Solvent, anhydrous)

  • Molecular sieves (3Å, oven-dried)

Step-by-Step Methodology

  • System Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 100 mg (0.367 mmol) of pinobanksin. Dissolve the substrate in 15 mL of anhydrous 2-methyl-2-butanol. Causality: Anhydrous conditions prevent the competitive enzymatic hydrolysis of vinyl butyrate into butyric acid. Add 0.5 g of 3Å molecular sieves to maintain a low water activity ( aw​ < 0.1), which is critical for shifting the lipase activity entirely toward transesterification[5].

  • Acyl Donor Addition: Add 418 mg (3.67 mmol, 10 molar equivalents) of vinyl butyrate to the solution. Causality: A 10-fold excess ensures pseudo-first-order kinetics and saturates the acyl-enzyme intermediate, maximizing the reaction rate.

  • Biocatalyst Introduction: Introduce 50 mg of Novozym 435 (50% w/w relative to the flavonoid substrate).

  • Incubation: Seal the flask and incubate in an orbital shaker at 45 °C and 200 rpm for 48 hours. Causality: 45 °C provides the optimal thermodynamic balance between CAL-B enzymatic activity and the thermal stability of the flavonoid substrate.

  • Reaction Monitoring (Self-Validating Step): At 12, 24, and 48 hours, withdraw a 20 µL aliquot, dilute in 980 µL of methanol, and analyze via HPLC-DAD-ESI-MS/MS. The reaction is deemed complete when the pinobanksin peak is >95% depleted, and the product peak plateaus.

  • Downstream Processing:

    • Terminate the reaction by vacuum filtration through a sintered glass funnel to remove the immobilized enzyme and molecular sieves.

    • Note: Wash the recovered Novozym 435 with cold acetone; it can be dried and reused for up to 5 subsequent cycles with <10% loss in catalytic efficiency, establishing a highly sustainable workflow.

    • Concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to remove the solvent and unreacted vinyl butyrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel 60), using a step gradient of Hexane:Ethyl Acetate (80:20 to 60:40, v/v). Pool the fractions containing the target compound ( Rf​ ~ 0.45 in 60:40 Hexane:EtOAc) and evaporate to yield pure pinobanksin 3-O-butyrate as a pale yellow powder.

Data Presentation & Quality Control

To ensure the trustworthiness of the synthesis, the product must be validated against established mass spectrometric fingerprints[6]. The regioselectivity is confirmed by the specific fragmentation pattern of the aliphatic ester bond versus a phenolic ester bond.

Table 1: Quantitative Analytical Parameters for Reaction Validation

ParameterPinobanksin (Reactant)Pinobanksin 3-O-Butyrate (Product)
Molecular Weight 272.25 g/mol 342.34 g/mol
HPLC Relative Retention ~ 5.5 min (Polar)~ 12.5 min (Lipophilic)
ESI-MS[M-H]⁻ Precursor m/z 271m/z 341
MS/MS Diagnostic Ions m/z 253 [M-H-H₂O]⁻m/z 271[M-H-butyryl]⁻, m/z 253[M-H-butyryl-H₂O]⁻
UV Maxima ( λmax​ ) 292 nm, 338 nm (sh)294 nm, 324 nm
Expected Conversion Yield N/A> 90% (by HPLC peak area)
Isolated Yield N/A75 - 82%

Self-Validating Mechanism: The presence of the m/z 271 fragment in the MS/MS spectrum of the product confirms the neutral loss of the butyryl group (M - 70 Da), returning to the pinobanksin aglycone core[6]. If esterification had erroneously occurred at the 7-OH position, the UV spectra would show a significant hypsochromic shift (blue shift) in Band II due to the disruption of the conjugated phenolic system. The preservation of the ~294 nm maximum confirms the 7-OH remains free and unreacted.

Sources

Application

Application Note: Preparation, Validation, and Storage of Pinobanksin 3-O-Butyrate Standard Solutions

Introduction & Scientific Context Pinobanksin 3-O-butyrate (C19H18O6) is a prominent bioactive flavonoid ester predominantly identified in the resinous matrices of propolis, including poplar-type, New Zealand, and Sonora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Pinobanksin 3-O-butyrate (C19H18O6) is a prominent bioactive flavonoid ester predominantly identified in the resinous matrices of propolis, including poplar-type, New Zealand, and Sonoran propolis[1][2]. Pharmacologically, it has been characterized as a potent antioxidant and a targeted apoptosis inducer in B-cell lymphoma cell lines[3][4].

In analytical chemistry and pharmacognosy, high-purity pinobanksin 3-O-butyrate serves as a critical reference standard for the qualitative and quantitative profiling of propolis extracts and commercial dietary supplements[1][5]. Because flavonoids and their esterified derivatives are highly susceptible to environmental degradation (e.g., ester hydrolysis, photo-oxidation), the rigorous preparation, validation, and storage of its standard solutions are paramount for ensuring analytical reproducibility and scientific integrity[4][6].

Physicochemical Properties & Solvent Selection

Causality in Solvent Selection: Pinobanksin 3-O-butyrate is highly lipophilic due to the butyrate ester moiety attached at the 3-O position of the flavanone skeleton. It is insoluble in water but highly soluble in polar aprotic and organic solvents such as dimethyl sulfoxide (DMSO), methanol (MeOH), acetonitrile (ACN), and ethyl acetate[3]. For liquid chromatography-mass spectrometry (LC-MS) applications, LC-MS grade methanol or acetonitrile is strictly preferred over DMSO. DMSO can cause severe ion suppression in electrospray ionization (ESI) sources and generate high backpressure in UHPLC systems[1][7].

Table 1: Physicochemical Properties of Pinobanksin 3-O-butyrate

PropertyValue / Description
Chemical Formula C19H18O6[1]
Exact Mass 342.1103 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in MeOH, ACN, DMSO, Chloroform, Ethyl Acetate[3]
Primary Analytical Use UHPLC-DAD-QToF MS reference standard[1][8]

Experimental Workflows & Methodologies

G A Pinobanksin 3-O-butyrate Reference Standard (>98%) B Gravimetric Weighing (Microbalance, controlled RH) A->B C Primary Stock Solution (1.0 mg/mL in LC-MS MeOH/ACN) B->C D Serial Dilution (Working Standards 0.5-200 µg/mL) C->D E Analytical Validation (UHPLC-DAD-QToF) D->E F Aliquoting & Storage (Amber vials, Argon, -20°C) E->F

Workflow for preparation, validation, and storage of Pinobanksin 3-O-butyrate standard solutions.

Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a high-fidelity, homogenous primary stock solution. Self-Validating Step: Gravimetric preparation minimizes the volumetric errors associated with temperature fluctuations in volatile organic solvents.

  • Equilibration: Allow the lyophilized pinobanksin 3-O-butyrate reference standard (purity ≥98%) to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Using a calibrated microanalytical balance (readability 0.01 mg), accurately weigh 10.00 mg of the standard into a static-free, amber glass volumetric flask (10 mL).

  • Dissolution: Add approximately 7 mL of LC-MS grade Methanol (or Acetonitrile). Sonicate the mixture in a cold ultrasonic bath (≤20 °C) for 5 minutes until complete dissolution is achieved[1]. Causality: Cold sonication prevents the thermally-induced cleavage of the delicate butyrate ester bond.

  • Volume Adjustment: Bring the solution to the 10 mL mark with the respective solvent. Invert 10 times to ensure homogeneity. The final concentration is 1.0 mg/mL.

Protocol 2: Preparation of Working Standard Solutions

Objective: Generate a calibration curve spanning the linear dynamic range of the analytical instrument (typically 0.5–200 µg/mL for UHPLC-DAD-QToF)[1].

  • Transfer precise aliquots of the 1.0 mg/mL stock solution into amber LC vials.

  • Dilute with initial mobile phase conditions (e.g., 80:20 Water:ACN with 0.1% Formic Acid) to mimic the sample matrix. Causality: Matrix matching prevents solvent-shock peak distortion (peak broadening or splitting) during chromatographic injection[1][8].

Table 2: Serial Dilution Scheme for Calibration Curve

Working StandardVolume of Stock/Previous DilutionVolume of DiluentFinal Concentration
WS-1 200 µL of Stock (1.0 mg/mL)800 µL200 µg/mL
WS-2 500 µL of WS-1500 µL100 µg/mL
WS-3 500 µL of WS-2500 µL50 µg/mL
WS-4 200 µL of WS-3800 µL10 µg/mL
WS-5 500 µL of WS-4500 µL5 µg/mL
WS-6 100 µL of WS-5900 µL0.5 µg/mL

System Suitability and Analytical Validation

To ensure the standard solution operates as a self-validating system, an initial UHPLC-DAD-QToF analysis must be performed to confirm structural integrity and concentration accuracy[1].

  • Chromatographic Conditions: Agilent Poroshell Bonus RP-18 (1.8 µm, 2.1 × 150 mm) or an equivalent sub-2 µm C18 column. Mobile phase A: Water + 0.1% formic acid; Mobile phase B: Acetonitrile + 0.1% formic acid[1][8].

  • Detection Parameters: UV detection at 280 nm and 350 nm; ESI-MS in negative ion mode monitoring the deprotonated molecule [M-H]- at m/z 341.1025 and the primary fragment[M-H-propionate]- at m/z 271.0642[1].

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area for six replicate injections of the 10 µg/mL standard must be <3%[1]. The calibration curve must yield a coefficient of determination (R²) ≥ 0.999.

Storage Protocols and Degradation Mitigation

Flavonoid esters are highly vulnerable to hydrolysis, photo-isomerization, and oxidation[4][6]. Proper storage is non-negotiable for maintaining standard viability.

Stability A Pinobanksin 3-O-butyrate in Solution B UV/Vis Light Exposure A->B C Oxidative Stress (O2) A->C D Thermal Degradation A->D E Photo-isomerization / Ester Cleavage B->E F Flavanone Ring Oxidation C->F G Hydrolysis D->G H Mitigation: Amber Vials E->H I Mitigation: Argon Purge F->I J Mitigation: -20°C Storage G->J

Environmental stressors affecting Pinobanksin 3-O-butyrate stability and mitigation strategies.

  • Short-Term Storage (In-use): Working solutions can be securely stored in the autosampler or a standard refrigerator at 4 °C for up to 72 hours without experiencing significant degradation[1].

  • Long-Term Storage (Stock Solutions):

    • Aliquoting: Divide the 1.0 mg/mL stock solution into 0.5 mL single-use aliquots in deactivated amber glass vials. Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the organic solvent, which dramatically accelerates the hydrolysis of the 3-O-butyrate ester linkage.

    • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the generation of reactive oxygen species (ROS) that lead to flavanone ring oxidation[4].

    • Temperature: Store at -20 °C (acceptable for 3-6 months) or -80 °C (recommended for >6 months).

Table 3: Storage Conditions and Stability Profile

Storage ConditionTemperatureContainerExpected Stability
Benchtop / Autosampler 20–25 °CAmber LC vial24–48 hours[1]
Refrigerator 4 °CAmber LC vial72 hours[1]
Freezer (Short-term) -20 °CAmber vial, Argon purged3–6 months
Ultra-low Freezer (Long-term) -80 °CAmber vial, Argon purged> 12 months

References

  • Standard methods for Apis mellifera propolis research. USDA ARS. [Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Propolis: An update on its chemistry and pharmacological applications. PMC.[Link]

  • Propolis polyphenolic compounds affect the viability and structure of Helicobacter pylori in vitro. SciELO. [Link]

  • Pinobanksin | CAS:548-82-3 | Flavonoids | High Purity. BioCrick.[Link]

  • Influence of the Encapsulating Agent on the Bioaccessibility of Phenolic Compounds from Microencapsulated Propolis Extract during In Vitro Gastrointestinal Digestion. PMC. [Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin. PMC.[Link]

  • A Herbal Mixture from Propolis, Pomegranate, and Grape Pomace Endowed with Anti-Inflammatory Activity in an In Vivo Rheumatoid Arthritis Model. Semantic Scholar. [Link]

Sources

Method

Application Note: Isolation and Purification of Pinobanksin 3-O-butyrate from Propolis via Preparative Chromatography

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction & Biological Rationale Pinobanksin 3-O-butyrate is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Biological Rationale

Pinobanksin 3-O-butyrate is a highly bioactive dihydroflavonol ester predominantly found in poplar-type propolis[1]. In recent years, it has garnered significant attention in oncology and metabolic drug development. Pharmacological assays demonstrate its potent ability to induce apoptosis in B-cell lymphoma lines (M12.C3.F6) via the activation of caspase signaling cascades (caspases 3, 8, and 9) and the disruption of mitochondrial membrane potential[2]. Additionally, computational and in vitro screening models have identified this compound as a promising anti-Type 2 Diabetes Mellitus (T2DM) agent, specifically targeting retinol-binding protein-4 (RBP4) and aldose reductase (AKR1B1)[3].

Despite its therapeutic promise, obtaining highly purified (>95%) pinobanksin 3-O-butyrate for downstream in vivo validation remains a bottleneck due to the complex, resinous nature of its source matrix. This application note outlines a highly reproducible, self-validating workflow for the extraction, orthogonal clean-up, and preparative high-performance liquid chromatography (Prep-HPLC) isolation of pinobanksin 3-O-butyrate.

Mechanistic Rationale for Experimental Design (E-E-A-T)

To ensure a robust and scalable isolation, every step of this protocol is driven by the specific physicochemical properties of the target molecule and its matrix:

  • Extraction Matrix Causality: Raw propolis is an intricate mixture containing up to 30% highly lipophilic waxes (long-chain fatty acids and esters) alongside polymeric resins[4]. An initial extraction using 80% ethanol is deliberately chosen because it acts as a highly efficient solvent for moderately polar flavonoid aglycones and esters, while leaving the heaviest polymeric resins insoluble[1].

  • Orthogonal Clean-up (Dewaxing): Injecting crude propolis extracts directly onto a preparative C18 column is a critical error that leads to irreversible wax adsorption, severe backpressure, and stationary phase degradation[4]. To circumvent this, a biphasic liquid-liquid extraction (LLE) using n-hexane is employed to selectively strip away lipophilic waxes. Subsequent partitioning with dichloromethane (DCM) isolates the flavonoid-enriched fraction from highly polar aqueous contaminants (e.g., free sugars and glycosides).

  • Chromatographic Selectivity: Pinobanksin 3-O-butyrate possesses a hydrophobic butyryl chain at the C-3 position, significantly increasing its retention on a reversed-phase Octadecylsilyl (ODS/C18) column compared to its unesterified parent, pinobanksin. The addition of 0.1% formic acid to the mobile phase is biologically and chemically critical: it suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and ensuring sharp chromatographic resolution from structurally similar analogs like pinobanksin-3-O-acetate[5].

Experimental Protocols

Phase 1: Upstream Extraction and Dewaxing
  • Pulverization: Freeze 50 g of raw propolis at -20°C for 2 hours to induce brittleness. Pulverize into a fine powder using a mechanical grinder to maximize surface area.

  • Solvent Extraction: Suspend the powder in 500 mL of 80% (v/v) ethanol/water. Sonicate the mixture for 30 minutes at room temperature to induce acoustic cavitation and cellular disruption, followed by continuous magnetic stirring for 24 hours in the dark to prevent photo-degradation of phenolics[1].

  • Filtration: Centrifuge the suspension at 10,000 × g for 15 minutes. Collect the supernatant and concentrate it under reduced pressure (rotary evaporator, 40°C) until a thick syrup is formed.

  • Cold Precipitation: Resuspend the syrup in 200 mL of warm Milli-Q water (45°C). Transfer the solution to a 4°C refrigerator overnight to precipitate bulk waxes. Filter the aqueous layer through a 0.45 µm nylon membrane.

Phase 2: Liquid-Liquid Partitioning
  • Transfer the cold-filtered aqueous extract to a 1 L separatory funnel.

  • Defatting: Add 200 mL of n-hexane. Shake vigorously, venting frequently, and allow the phases to separate. Discard the upper (non-polar) hexane layer. Repeat this defatting step two more times.

  • Flavonoid Enrichment: Extract the remaining aqueous phase three times with 200 mL of dichloromethane (DCM).

  • Pool the lower DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and evaporate to complete dryness. Reconstitute the resulting flavonoid-rich residue in 10 mL of Methanol/DMSO (1:1, v/v) for HPLC injection.

Phase 3: Preparative HPLC Isolation
  • System: Preparative LC system equipped with a Photodiode Array (PDA) detector and an automated fraction collector.

  • Column: Prep-ODS C18 column (250 mm × 20 mm i.d., 5 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Milli-Q Water); Solvent B (0.1% Formic Acid in HPLC-grade Acetonitrile)[5].

  • Flow Rate: 10.0 mL/min.

  • Detection Wavelengths: 280 nm (primary quantification for dihydroflavonols) and 330 nm.

  • Injection Volume: 1.0 mL (filtered through a 0.22 µm PTFE syringe filter).

Phase 4: Fraction Recovery and Self-Validation
  • Monitor the chromatogram at 280 nm. Pinobanksin 3-O-butyrate typically elutes in the mid-to-late non-polar gradient window (approx. 35–42 minutes, depending on system dead volume).

  • Collect the target peak using threshold-based automated fractionation.

  • Lyophilize the collected fractions to sublimate residual water and acetonitrile.

  • Verification: Reconstitute 1 mg of the purified powder in 1 mL of methanol and analyze via LC-ESI-MS/MS (Negative Ion Mode) to confirm structural identity and validate the isolation[6].

Quantitative Data & Parameters

Table 1: Preparative HPLC Step-Gradient Program

Time (min)Solvent A (%)Solvent B (%)Flow Rate (mL/min)Gradient Curve
0.0802010.0Initial
10.0604010.0Linear
45.0406010.0Linear
50.0010010.0Linear (Column Wash)
60.0802010.0Linear (Equilibration)

Table 2: LC-MS/MS Identification Parameters for Pinobanksin 3-O-butyrate [6]

ParameterValue / Characteristic
Molecular Formula C₁₉H₁₈O₆
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ m/z 341.1025
Primary Product Ion m/z 271.0642 (Loss of butyryl radical/ketene)
Secondary Product Ion m/z 253.0511 (Loss of butyrate + H₂O)
UV λmax 292 nm

Process Visualization

IsolationWorkflow Raw Raw Propolis (Pulverized) Ext 80% EtOH Extraction & Sonication Raw->Ext Solubilize Phenolics Precip Cold Water Precipitation (Wax Removal) Ext->Precip Remove Resins Hex n-Hexane Partitioning (Discard Lipids) Precip->Hex Aqueous Phase DCM DCM Partitioning (Flavonoid Enrichment) Hex->DCM Aqueous Phase Prep Preparative HPLC (C18, H2O/ACN Gradient) DCM->Prep Organic Phase (Dried) Verify LC-MS/MS Verification (m/z 341 -> 271, 253) Prep->Verify Target Fraction

Workflow for the extraction, dewaxing, and preparative HPLC isolation of pinobanksin 3-O-butyrate.

References

  • [1] Chemical Composition and Antioxidant Activity of Propolis Prepared in Different Forms and in Different Solvents Useful for Finished Products. MDPI. URL:[Link]

  • [2] Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. NIH/PubMed. URL: [Link]

  • [3] Computational Study of Asian Propolis Compounds as Potential Anti-Type 2 Diabetes Mellitus Agents by Using Inverse Virtual Screening with the DIA-DB Web Server, Tanimoto Similarity Analysis, and Molecular Dynamic Simulation. MDPI. URL:[Link]

  • [6] Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Oxford Academic. URL:[Link]

  • [5] Chemical Compositions of Propolis from China and the United States and their Antimicrobial Activities Against Penicillium notatum. MDPI. URL:[Link]

  • [4] Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography. NIH/PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Pinobanksin 3-O-Butyrate for In Vitro Assays

Welcome to the Technical Support Center. Pinobanksin 3-O-butyrate is a highly bioactive flavonoid ester derived from propolis, noted for its potent apoptosis-inducing properties in B-cell lymphoma lines and its potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pinobanksin 3-O-butyrate is a highly bioactive flavonoid ester derived from propolis, noted for its potent apoptosis-inducing properties in B-cell lymphoma lines and its potential as an anti-diabetic agent[1][2]. However, its highly hydrophobic chromone backbone and lipophilic butyrate ester chain severely restrict its aqueous solubility, often leading to precipitation in physiological buffers and erratic in vitro assay results.

This guide provides drug development professionals and researchers with field-proven, self-validating troubleshooting strategies to overcome these formulation bottlenecks.

Frequently Asked Questions (FAQs): The Solvation Bottleneck

Q: Why does Pinobanksin 3-O-butyrate precipitate in my cell culture media despite dissolving perfectly in DMSO? A: Pinobanksin 3-O-butyrate exhibits high solubility in neat organic solvents like dimethyl sulfoxide (DMSO), reaching up to 80 mg/mL with sonication[3]. However, when this concentrated stock is spiked directly into aqueous cell culture media, a phenomenon known as "solvent shift" occurs. The DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic flavonoid can remain solvated. This rapid change in the dielectric constant of the microenvironment leads to supersaturation and immediate nucleation, causing the compound to crash out of solution as microcrystals.

Q: Can I just increase the DMSO concentration in my media to keep it dissolved? A: No. While increasing DMSO will thermodynamically favor solubility, most mammalian cell lines exhibit significant cytotoxicity and altered phenotypic responses when DMSO exceeds 0.1% - 0.5% (v/v). For accurate IC50 determinations (which range from 17.0 µg/mL to 49.9 µM for this compound[4][5]), you must decouple the solvent toxicity from the drug's intrinsic bioactivity.

Troubleshooting Guide: The Co-Solvent Cascade Method

Scenario: You require immediate assay results and do not have the time or resources to synthesize advanced nanocarriers. Direct DMSO spiking is causing precipitation.

The Causality: By creating a thermodynamic gradient using intermediate surfactants and co-solvents, you lower the interfacial tension between the hydrophobic drug and the aqueous media. This prevents rapid nucleation during the solvent shift.

Self-Validating Protocol: Sequential Co-Solvent Addition Reference Standard Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3].

  • Primary Solvation: Dissolve Pinobanksin 3-O-butyrate in 100% DMSO to a concentration of 33 mg/mL. Causality: DMSO disrupts the crystalline lattice of the powder. Sonicate for 10 minutes in a water bath to ensure complete molecular dispersion[3].

  • Polymeric Shielding: Add PEG300 dropwise while vortexing to reach 40% of the final intended volume. Causality: PEG300 acts as a co-solvent that hydrogen-bonds with the flavonoid's hydroxyl groups, keeping it dispersed as the polarity increases.

  • Surfactant Micellization: Add Tween 80 to reach 5% of the final volume. Causality: Tween 80 lowers the surface tension and forms transient micelles around the lipophilic butyrate ester. Crucial Step: The solution must be completely clarified before proceeding. If cloudy, apply gentle heating (37°C) and sonication.

  • Aqueous Quenching: Slowly titrate in the Saline (45% of final volume) under continuous agitation.

  • Validation Check: Centrifuge the final mixture at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. Validation: The absence of a pellet confirms successful micellar dispersion. Analyze the supernatant via HPLC-UV to verify the concentration matches the theoretical yield.

Troubleshooting Guide: Cyclodextrin Inclusion Complexation

Scenario: Co-solvents (like Tween 80 or PEG300) are interfering with your specific cellular pathways (e.g., membrane lipid peroxidation assays) and you need a "cleaner" aqueous delivery system.

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a truncated cone with a hydrophilic exterior and a lipophilic central cavity. Complexation is driven by the displacement of enthalpy-rich water molecules from this cavity, allowing the hydrophobic chromone backbone of pinobanksin 3-O-butyrate to nest inside[6]. This shields the lipophilic regions from the aqueous environment, massively increasing apparent solubility without using harsh organic solvents[7].

G N1 Step 1: Dissolve Pinobanksin 3-O-butyrate in Ethanol N3 Step 3: Dropwise Addition & Continuous Stirring (24h) N1->N3 N2 Step 2: Dissolve HP-β-CD in Aqueous Buffer N2->N3 N4 Step 4: Rotary Evaporation (Remove Ethanol) N3->N4 N5 Step 5: Lyophilization (Solid Complex Formation) N4->N5 N6 Step 6: Reconstitute in Cell Culture Media N5->N6

Caption: Workflow for generating Pinobanksin 3-O-butyrate/HP-β-CD inclusion complexes.

Self-Validating Protocol: Solvent Evaporation Method

  • Prepare a 10 mM solution of HP-β-CD in ultra-pure water.

  • Dissolve Pinobanksin 3-O-butyrate in absolute ethanol (to ensure complete dissolution without water interference).

  • Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Stir for 24 hours in a sealed container to allow thermodynamic equilibrium of the inclusion complex.

  • Remove the ethanol using a rotary evaporator under reduced pressure at 35°C. Causality: Removing the organic solvent forces the flavonoid entirely into the cyclodextrin cavity.

  • Filter the remaining aqueous solution through a 0.45 µm syringe filter. Validation: Any uncomplexed Pinobanksin 3-O-butyrate will remain insoluble and be caught by the filter.

  • Lyophilize the filtrate to obtain a stable, water-soluble powder.

Troubleshooting Guide: Polymeric Nanoparticles for Sustained Release

Scenario: You are conducting long-term in vitro assays (e.g., 72-hour proliferation assays) and the flavonoid is undergoing rapid enzymatic degradation or oxidation in the culture media.

The Causality: Encapsulating the propolis extract or isolated flavonoid in poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects the ester bonds from immediate enzymatic cleavage (esterases) present in serum-supplemented media, while simultaneously resolving the solubility issue[4][7].

G Obs Precipitation in Culture Media Check Check Final DMSO % Obs->Check High > 0.5% DMSO Check->High Low < 0.5% DMSO Check->Low Sol1 Use Co-solvent Cascade (PEG300/Tween 80) High->Sol1 Sol2 Use HP-β-CD Complex or Nanocarriers Low->Sol2 Val Validate via HPLC & MTT Assay Sol1->Val Sol2->Val

Caption: Decision matrix for resolving pinobanksin 3-O-butyrate precipitation in vitro.

Quantitative Data Summaries

To assist in your experimental design, refer to the following standardized parameters for Pinobanksin 3-O-butyrate and solvent tolerability.

Table 1: Physicochemical & Solubility Profile of Pinobanksin 3-O-Butyrate

ParameterValue / CharacteristicImplication for In Vitro Assays
Molecular Formula C19H18O6[8]High carbon-to-oxygen ratio dictates strong lipophilicity.
Aqueous Solubility (Log S) Low / Moderately Soluble (< 50 µg/mL)[2]Will precipitate in standard DMEM/RPMI without carriers.
DMSO Solubility ~80 mg/mL (with sonication)[3]Excellent for primary stock creation; requires high dilution.
Target IC50 (M12.C3.F6 cells) 49.9 µM (17.0 µg/mL)[4][5]Formulation must maintain solubility above 20 µg/mL for effective dosing.

Table 2: Recommended Maximum Solvent Concentrations for Mammalian Cell Culture

Solvent / CarrierMax Recommended Concentration (v/v or w/v)Primary Risk if Exceeded
DMSO 0.1% - 0.5%Cellular toxicity, differentiation induction, membrane permeabilization.
Tween 80 0.001% - 0.01%Cell membrane disruption, lysis.
PEG 300 0.5% - 1.0%Osmotic stress, media viscosity alteration.
HP-β-CD 1% - 5% (w/v)Cholesterol depletion from cell membranes at very high doses.

Sources

Optimization

Technical Support Center: Pinobanksin 3-O-Butyrate Extraction &amp; Thermal Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation of thermolabile flavono...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation of thermolabile flavonoid esters from natural matrices like propolis.

Pinobanksin 3-O-butyrate is a highly bioactive compound, but its structural integrity is frequently compromised by conventional extraction techniques. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven parameters to ensure the structural preservation of your target analyte.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does pinobanksin 3-O-butyrate degrade during standard extraction methods like Soxhlet or heat refluxing? A1: Pinobanksin 3-O-butyrate is a flavonoid ester predominantly found in propolis[1]. The ester linkage at the 3-O position is highly susceptible to thermal hydrolysis. When exposed to elevated temperatures (>50°C) for prolonged periods—especially in protic solvent systems like aqueous ethanol (70–80% EtOH) commonly used for propolis extraction[2]—the thermal energy overcomes the activation barrier for nucleophilic attack by water or ethanol on the carbonyl carbon. This leads to the cleavage of the ester bond, yielding free pinobanksin and butyric acid (or ethyl butyrate via transesterification).

Q2: What is the optimal temperature range to prevent this degradation while maintaining high extraction yields? A2: To preserve thermolabile esters, the macroscopic solvent temperature must be strictly maintained below 35°C. Traditional maceration at room temperature (20–25°C) is effective at preventing degradation but is kinetically slow, often requiring days to achieve acceptable yields[1]. To accelerate mass transfer without introducing thermal degradation, Cold-Active Ultrasound-Assisted Extraction (UAE) is recommended.

Q3: I am using UAE, but I am still seeing degradation. What is causing this? A3: Continuous sonication generates intense localized heat due to acoustic cavitation (the rapid formation and collapse of microbubbles). Even if your water bath is set to room temperature, the localized micro-environment around the ultrasonic probe can easily exceed 60°C, driving ester hydrolysis. The solution is to use pulsed sonication combined with an active ice bath to allow the cavitation heat to dissipate during the "OFF" cycles.

Q4: How can I detect in-process thermal degradation using my LC-MS data? A4: Thermal degradation is easily monitored by tracking the ratio of the parent ester to its hydrolysis products. In negative ion mode ESI-LC-MS, intact pinobanksin 3-O-butyrate appears at an m/z of 343[M-H]⁻[3]. If thermal degradation occurs, you will observe a proportional decrease in the peak area of m/z 343 and a concomitant increase in the peak for free pinobanksin at m/z 271 [M-H]⁻[3].

Degradation PB Pinobanksin 3-O-butyrate [M-H]- m/z 343 Heat Thermal Stress (>50°C) + Protic Solvent PB->Heat Heat exposure Deg1 Pinobanksin [M-H]- m/z 271 Heat->Deg1 Hydrolysis/ Transesterification Deg2 Butyric Acid / Ethyl Butyrate Heat->Deg2 Acyl cleavage

Thermal degradation pathway of pinobanksin 3-O-butyrate during high-temperature extraction.

Part 2: Quantitative Data & Parameter Optimization

To highlight the causality between temperature, time, and ester preservation, the following table summarizes the expected degradation rates across various extraction methodologies.

Table 1: Impact of Extraction Parameters on Pinobanksin 3-O-Butyrate Stability

Extraction MethodSolvent SystemBulk Temp (°C)TimeEster Preservation (%)Primary Degradant Detected
Soxhlet Extraction70% Ethanol75°C6 hours< 40%Pinobanksin (m/z 271)
Heat Reflux70% Ethanol80°C2 hours< 55%Pinobanksin (m/z 271)
Continuous UAE70% EthanolUncontrolled (~55°C)30 mins~ 70%Pinobanksin (m/z 271)
Room Temp Maceration70% Ethanol25°C72 hours> 95%None (Stable)
Cold-Pulsed UAE 70% Ethanol < 30°C (Controlled) 15 mins > 98% None (Stable)

Part 3: Standardized Experimental Protocol

Cold-Active Ultrasound-Assisted Extraction (UAE) with Self-Validation

This protocol is engineered to maximize the extraction yield of pinobanksin 3-O-butyrate from raw propolis while strictly preventing thermal hydrolysis[4].

Self-Validating System Integration: To ensure the protocol is actively preventing degradation, this workflow incorporates a real-time LC-MS feedback loop. By monitoring the m/z 343 to m/z 271 ratio at 5-minute intervals, you can definitively prove whether the ester bond is surviving the physical forces of the extraction. If the ratio drops, the system immediately flags the user to increase cooling, validating the integrity of the final product.

Step-by-Step Methodology:

  • Cryogenic Milling: Freeze raw propolis at -20°C for 24 hours. Grind into a fine powder (<0.5 mm particle size) using a pre-chilled mortar or cryogenic mill.

    • Causality: Raw propolis is highly resinous and sticky at room temperature. Freezing embrittles the resin, allowing for a fine grind that exponentially increases the surface area for solvent penetration without generating frictional heat that could pre-degrade the esters.

  • Solvent Addition: Combine 10 g of powdered propolis with 100 mL of pre-chilled 70% aqueous ethanol (4°C) in a jacketed glass vessel.

    • Causality: A 70% ethanol mixture provides the optimal dielectric constant for extracting moderately polar flavonoid esters, balancing the lipophilic nature of the butyrate chain and the hydrophilic flavonoid core[2].

  • Cold-Pulsed Sonication: Apply an ultrasonic probe (20 kHz) using a pulsed cycle (e.g., 5 seconds ON, 10 seconds OFF) for a total active time of 15 minutes. Maintain the vessel in a recirculating chiller bath set to 4°C.

    • Causality: The "OFF" pulse allows the localized heat generated by acoustic cavitation to dissipate into the chilled bulk solvent, keeping the macroscopic temperature strictly <30°C and preventing the activation energy required for hydrolysis from being reached.

  • Self-Validating Aliquot Testing: At 5, 10, and 15 minutes, withdraw 100 µL aliquots. Dilute 1:100 in cold methanol and inject into the LC-MS. Calculate the AUC ratio of m/z 343 (intact ester) to m/z 271 (free pinobanksin).

    • Actionable Logic: If the ratio decreases by >5% from the initial 5-minute mark, cavitation heat is accumulating. Immediately reduce the sonication amplitude by 20% or extend the "OFF" pulse duration.

  • Filtration and Concentration: Filter the extract through a 0.45 µm PTFE membrane at 4°C. Concentrate using a rotary evaporator with a water bath strictly set to ≤35°C and high vacuum (<50 mbar).

    • Causality: High vacuum artificially lowers the boiling point of the ethanol/water azeotrope, allowing rapid solvent removal at low temperatures, preventing late-stage thermal cleavage of the concentrated ester.

Workflow Step1 1. Cryogenic Milling (-20°C) Step2 2. Solvent Addition (70% EtOH, 4°C) Step1->Step2 Step3 3. Cold-Pulsed UAE (<30°C, 5s ON/10s OFF) Step2->Step3 Step4 4. In-Process LC-MS (Monitor m/z 343:271) Step3->Step4 Step5 5. Vacuum Concentration (<35°C, <50 mbar) Step4->Step5 Step6 Intact Pinobanksin 3-O-butyrate Step5->Step6

Optimized cold-pulsed extraction workflow for thermolabile flavonoid esters.

References

  • Title : Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements | Journal of AOAC INTERNATIONAL Source : Oxford Academic URL :[Link]

  • Title : Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies Source : PMC - National Center for Biotechnology Information URL :[Link]

  • Title : Chemical Variability and Pharmacological Potential of Propolis as a Source for the Development of New Pharmaceutical Products Source : MDPI URL :[Link]

  • Title : Standard methods for Apis mellifera propolis research Source : USDA ARS / Journal of Apicultural Research URL :[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pinobanksin 3-O-Butyrate Isolation

Welcome to the Technical Support Center for natural product isolation. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating pinobanksin 3-O-but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product isolation. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating pinobanksin 3-O-butyrate , a bioactive flavanonol ester primarily found in propolis[1][2].

Because propolis is a highly complex, resinous matrix containing over 500 compounds (including waxes, balsams, and structurally similar flavonoid isomers)[3][4], achieving high-yield, high-purity isolation requires a mechanistic understanding of solvent dynamics, chromatographic resolution, and molecular stability.

I. Standard Isolation Workflow

G N1 Raw Propolis Matrix N2 Ethanolic Extraction (70-95% EtOH) N1->N2 N3 Liquid-Liquid Partitioning (Hexane -> DCM) N2->N3 Filtrate Concentration N4 Silica Gel Chromatography (Hexane:EtOAc) N3->N4 DCM Fraction N5 Preparative HPLC (C18) (ACN:H2O + 0.1% FA) N4->N5 Enriched Esters N6 Pinobanksin 3-O-butyrate (Target Isolate) N5->N6 Peak Collection

Workflow for the isolation of pinobanksin 3-O-butyrate from raw propolis.

II. Troubleshooting Guide & FAQs

Q1: Why is my initial extraction yield of pinobanksin 3-O-butyrate from raw propolis so low?

  • Causality: Propolis is composed of approximately 30% waxes and 50% resins[3]. Pinobanksin 3-O-butyrate is a lipophilic molecule trapped within this dense matrix. Using purely aqueous solvents or low-concentration ethanol fails to disrupt the waxes, leaving the target compound locked inside the biomass. Furthermore, grinding propolis at room temperature causes the waxes to melt from mechanical friction, creating a sticky paste that drastically reduces the solvent-accessible surface area.

  • Solution: First, harden the raw propolis by freezing it at -20°C prior to grinding[3]. Macerate the resulting fine powder in 70–95% ethanol (1:10 w/v) with constant mechanical stirring for 24–48 hours to ensure complete penetration of the resinous matrix[5].

Q2: During silica gel chromatography, pinobanksin 3-O-butyrate co-elutes with other esters (acetate, propanoate, pentanoate). How can I resolve this?

  • Causality: The ester derivatives of pinobanksin (acetate, propanoate, butyrate, pentanoate, hexanoate) share a highly conserved flavanonol core[1]. They differ only by 1 to 2 methylene groups in their aliphatic chains. On normal-phase silica gel, separation is driven by polar interactions; because the polar functional groups (the phenolic hydroxyls) are identical across these esters, they exhibit nearly identical retention factors ( Rf​ ) and co-elute as a single broad band.

  • Solution: Use normal-phase silica only as a crude clean-up step to remove highly polar compounds and residual waxes[5]. For baseline resolution of the esters, you must transition to reversed-phase preparative HPLC (C18)[5]. The hydrophobic stationary phase of a C18 column will effectively discriminate between the varying aliphatic chain lengths, eluting them in order of increasing hydrophobicity (Acetate Propanoate Butyrate Pentanoate).

Q3: I am experiencing severe peak tailing during HPLC purification, leading to loss of yield. What is the mechanism behind this?

  • Causality: Pinobanksin 3-O-butyrate contains free phenolic hydroxyl groups at the C-5 and C-7 positions. In a neutral aqueous mobile phase, these hydroxyl groups can partially ionize. This creates a mixed population of protonated and deprotonated molecules that interact differently with the stationary phase, resulting in peak broadening and tailing.

  • Solution: Add 0.1% formic acid to both your aqueous and organic (acetonitrile) mobile phases[3][5]. This lowers the pH, suppressing the ionization of the phenolic hydroxyls, ensuring the molecule remains in a single, neutral state for sharp, high-yield peak collection.

Q4: My final LC-MS/MS validation shows a mass of 271 m/z instead of the expected 341 m/z. Did I isolate the wrong compound?

  • Causality: You likely isolated the correct compound, but it underwent in-source fragmentation or degradation. The ester bond at the C-3 position is fragile. In negative electrospray ionization (ESI-), pinobanksin 3-O-butyrate yields a precursor ion of [M−H]− at 341 m/z[3]. However, applying excessive collision energy or exposing the sample to high heat during rotary evaporation will cleave the butyrate group, yielding the deprotonated pinobanksin core at 271 m/z[6].

  • Solution: Maintain rotary evaporation temperatures strictly below 40°C[5]. During MS tuning, lower the declustering potential and collision energy to preserve the precursor ion for accurate quantification.

III. Quantitative MS & Chromatographic Reference Data

To ensure you are collecting the correct fraction during HPLC, refer to the following self-validating data matrix for pinobanksin and its ester derivatives. Note the predictable increase in retention behavior as the aliphatic chain lengthens.

CompoundMolecular FormulaPrecursor Ion [M−H]− (m/z)Key MS/MS Fragments (m/z)Relative C18 Elution Order
Pinobanksin C15​H12​O5​ 271.06253, 2091 (Earliest)
Pinobanksin 3-O-acetate C17​H14​O6​ 313.07271, 253, 2092
Pinobanksin 3-O-propanoate C18​H16​O6​ 327.08271, 253, 2093
Pinobanksin 3-O-butyrate C19​H18​O6​ 341.10 271, 253, 209 4 (Target)
Pinobanksin 3-O-pentanoate C20​H20​O6​ 355.11271, 253, 2095 (Latest)

Data synthesized from established LC-ESI-MS/MS negative ion mode profiles[3][6].

IV. Self-Validating Experimental Protocol

Follow this step-by-step methodology to maximize the extraction yield and purity of pinobanksin 3-O-butyrate.

Step 1: Matrix Disruption & Maceration

  • Freeze raw propolis at -20°C for 24 hours[3].

  • Mechanically grind the frozen propolis into a fine powder.

  • Suspend the powder in 95% Ethanol at a 1:10 (w/v) ratio[5].

  • Macerate at room temperature with constant magnetic stirring for 48 hours[5].

  • Filter through Whatman No. 1 paper to remove insoluble waxes and debris. Concentrate the filtrate under reduced pressure at 40°C[5].

Step 2: Liquid-Liquid Partitioning (Defatting)

  • Suspend the dried ethanolic extract in 200 mL of distilled water.

  • Partition three times with equal volumes of n-hexane in a separatory funnel. Discard the hexane layer (contains highly non-polar waxes and lipids)[7].

  • Extract the remaining aqueous layer three times with equal volumes of Dichloromethane (DCM). The DCM layer will selectively capture the moderately polar flavanonol esters[7].

  • Evaporate the DCM fraction to dryness.

Step 3: Primary Fractionation (Silica Gel)

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column[5].

  • Load the dried DCM extract onto the column.

  • Elute using a step gradient of n-hexane and ethyl acetate (starting at 100:0 and moving to 50:50)[5].

  • Monitor fractions via TLC (UV 254 nm). Pool the fractions containing the broad pinobanksin ester band.

Step 4: High-Resolution Purification (Preparative HPLC)

  • Dissolve the pooled ester fraction in HPLC-grade methanol and filter through a 0.45 µm PTFE syringe filter[5].

  • Inject onto a C18 reversed-phase preparative column.

  • Run a mobile phase consisting of Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile + 0.1% formic acid)[3][5].

  • Utilize a gradient elution (e.g., 30% to 70% Acetonitrile over 40 minutes)[5].

  • Monitor UV absorbance at 280 nm and 290 nm[5][8]. Collect the 4th major peak in the ester cluster (refer to the elution order table).

Step 5: Validation

  • Lyophilize the collected peak.

  • Re-dissolve in methanol and inject into an LC-ESI-MS/MS system (negative mode).

  • Confirm the identity by verifying the precursor [M−H]− at 341 m/z and the primary product ion at 271 m/z[3][6].

V. References
  • Inhibitory activity of propolis against Listeria monocytogenes in milk stored under refrigeration Food Microbiology (DOI) URL:[Link]

  • Phenolic characterization of Northeast Portuguese propolis: Usual and unusual compounds Analytical and Bioanalytical Chemistry (ResearchGate) URL:[Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin National Institutes of Health (PMC) URL:[Link]

  • Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line PubMed URL:[Link]

  • Antiplasmodial Activity of the Extracts and Flavonoids Isolated from Helichrysum gymnocephalum Humbert ACS Publications URL:[Link]

  • Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Frontiers in Veterinary Science URL:[Link]

  • Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Pinobanksin 3-O-Butyrate HPLC Chromatography

Prepared by: Senior Application Scientist, Advanced Chromatography Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance L...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chromatography Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of pinobanksin 3-O-butyrate. Our focus is on the critical role of the mobile phase in achieving accurate, reproducible, and robust separations. This document moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to troubleshoot and optimize your method effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of pinobanksin 3-O-butyrate, grounding your method development in its core physicochemical properties.

Q1: What are the key chemical properties of Pinobanksin 3-O-Butyrate I should consider?

Understanding the analyte's structure and properties is the cornerstone of any successful HPLC method development. Pinobanksin 3-O-butyrate is a flavonoid, specifically a flavanone derivative.[1][2] The addition of the 3-O-butyrate ester group makes it significantly less polar than its parent compound, pinobanksin.

Table 1: Physicochemical Properties of Pinobanksin 3-O-Butyrate and Related Compounds

PropertyPinobanksin 3-O-ButyratePinobanksin (Parent Compound)Key Implication for HPLC
Molecular Formula C₁₉H₁₈O₆[3]C₁₅H₁₂O₅Higher molecular weight.
Molecular Weight 342.34 g/mol [3]272.25 g/mol Relevant for mass spectrometry detection.
Polarity Moderately non-polarMore polarWill require a stronger (higher percentage organic) mobile phase for elution in reversed-phase HPLC compared to pinobanksin.
Solubility Soluble in organic solvents (DMSO, Acetonitrile, Methanol, etc.).[4]Limited water solubility, soluble in organic solvents.[2]Prepare standards and samples in a solvent compatible with the initial mobile phase, such as the mobile phase itself or a high-methanol/acetonitrile mixture, to ensure good peak shape.[5]
UV Absorbance Similar to other flavanones, expect maxima around 280-290 nm and a weaker band at ~320-340 nm.[6][7]Maxima around 290 nm and 330 nm.A photodiode array (PDA) detector is ideal for confirming peak identity and purity. For routine analysis, a UV detector set around 290 nm should provide excellent sensitivity.
Q2: What is a recommended starting point for an HPLC method?

For a moderately non-polar compound like pinobanksin 3-O-butyrate, reversed-phase chromatography is the method of choice.[8] A C18 column is the most versatile and widely used stationary phase for flavonoid analysis and serves as an excellent starting point.[9][10]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Notes
HPLC System Standard HPLC or UHPLC with Pump, Autosampler, Column Oven, PDA/UV DetectorA PDA detector is highly recommended during method development to verify the UV spectrum.[11]
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm or 100 x 2.1 mm, 1.8 µm)C18 offers robust hydrophobic retention for this class of compound. A guard column is advised to protect the analytical column.[5]
Mobile Phase A Water + 0.1% Formic AcidThe acid is crucial for protonating free silanols on the stationary phase, which prevents peak tailing.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides better selectivity and lower backpressure than methanol for flavonoids.[5]
Gradient Elution 50% B to 95% B over 15 minutesA gradient is essential to elute the non-polar analyte in a reasonable time with good peak shape, while also cleaning the column of any highly retained impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity.[13]
Column Temp. 30 - 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Consistency is key for retention time stability.[14]
Detection 290 nmThis wavelength corresponds to a strong absorbance maximum for the flavanone core structure.[6]
Injection Vol. 5 - 10 µLKeep the injection volume low to prevent peak distortion and column overload.
Q3: Acetonitrile vs. Methanol: Which organic modifier should I choose?

Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.

  • Acetonitrile is generally the first choice. It has a lower viscosity (leading to lower backpressure), is a stronger solvent for flavonoids (leading to shorter retention times), and often yields different selectivity compared to methanol, which can be crucial for resolving pinobanksin 3-O-butyrate from related impurities.[5]

  • Methanol is a more polar and protic solvent. It can form different hydrogen bonds with the analyte and stationary phase, offering an alternative selectivity. If you are struggling to resolve co-eluting peaks with acetonitrile, switching to or creating a ternary mobile phase with methanol is a powerful optimization strategy.[14]

Q4: Why is adding acid to the mobile phase so important for flavonoids?

This is one ofthe most critical aspects of mobile phase optimization for phenolic compounds. The issue is peak tailing.

  • Causality: Silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a neutral pH, these silanols can be deprotonated (Si-O⁻). The phenolic hydroxyl groups on pinobanksin 3-O-butyrate can then undergo secondary ionic interactions with these sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to significant peak tailing.

  • Solution: By adding a small amount of acid (e.g., 0.1% formic or acetic acid), the mobile phase pH is lowered to around 2.5-3.0.[15][16] At this pH, the silanol groups are fully protonated (Si-OH), eliminating the unwanted ionic interactions. This results in sharp, symmetrical Gaussian peaks, leading to better resolution and more accurate integration.

Section 2: Troubleshooting Guide: A Problem-Solving Approach

Encountering issues is a normal part of method development. This guide uses a cause-and-effect framework to help you diagnose and solve common mobile phase-related problems.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symmetrical peaks are essential for accurate quantification. A tailing factor > 1.2 or a fronting peak indicates an underlying issue.

  • Primary Cause (Tailing): Secondary silanol interactions.

    • Solution: Ensure your mobile phase is sufficiently acidified. Increase the acid concentration from 0.1% to 0.2% to see if peak shape improves. If the problem persists, your column may be aging and losing its end-capping; consider replacing it.

  • Secondary Cause (Tailing/Fronting): Sample solvent mismatch.

    • Causality: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% DMSO or Acetonitrile when your gradient starts at 10% Acetonitrile), the sample band will not focus correctly at the column head. This leads to distorted peaks.[5]

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent necessary and keep the injection volume as small as possible.

  • Tertiary Cause (Tailing): Column Overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

G start Problem: Poor Peak Shape cause1 Cause: Silanol Interactions (Tailing) start->cause1 cause2 Cause: Solvent Mismatch (Tailing/Fronting) start->cause2 cause3 Cause: Column Overload (Tailing) start->cause3 sol1 Action: Increase Acid in Mobile Phase (e.g., 0.1% -> 0.2% Formic Acid) cause1->sol1 sol2 Action: Dissolve Sample in Initial Mobile Phase cause2->sol2 sol3 Action: Reduce Injection Volume / Concentration cause3->sol3

Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Poor Resolution or Co-elution

If pinobanksin 3-O-butyrate is not separating from an impurity or another compound of interest, mobile phase optimization is your primary tool.

  • Primary Cause: The gradient is too steep.

    • Causality: A rapid increase in the organic solvent percentage does not allow sufficient time for the analytes to interact with the stationary phase, causing them to elute too close together.

    • Solution: Make the gradient shallower. Decrease the rate of change of %B over time. For example, instead of going from 50% to 95% B in 15 minutes, try extending it to 25 or 30 minutes. This is often the most effective way to improve the resolution of closely eluting compounds.[5]

  • Secondary Cause: Incorrect choice of organic solvent.

    • Causality: Acetonitrile and methanol interact differently with analytes, leading to changes in elution order and spacing (selectivity).

    • Solution: Perform an identical gradient run but replace acetonitrile with methanol. Observe the changes in the chromatogram. One solvent may provide baseline resolution where the other failed. You can also explore ternary gradients (Water/Acetonitrile/Methanol) for fine-tuning.

G cluster_0 Steep Gradient (e.g., 5%/min) cluster_1 Shallow Gradient (e.g., 2%/min) a Peak 1 Peak 2 label_poor Poor Resolution b Peak 1 Peak 2 label_good Good Resolution

Caption: Effect of gradient slope on peak resolution.
Problem 3: Inconsistent Retention Times

Reproducibility is paramount. If your retention time is drifting between injections or from day to day, the mobile phase is a likely culprit.

  • Primary Cause: Poorly prepared or un-buffered mobile phase.

    • Causality: If the mobile phase is not thoroughly mixed, its composition can change as it's drawn from the reservoir. Additionally, if the pH is not controlled with a buffer or acid, the retention of ionizable compounds can be erratic.

    • Solution: Always filter and degas your mobile phases. Prepare fresh mobile phase daily. Ensure the acid concentration is consistent in both your aqueous (A) and organic (B) phases to maintain a constant pH throughout the gradient.

  • Secondary Cause: Column Temperature Fluctuations.

    • Causality: Retention in reversed-phase HPLC is an exothermic process. A small change in ambient temperature can cause a noticeable shift in retention time.

    • Solution: Always use a thermostatically controlled column oven and allow the system to fully equilibrate at the set temperature before starting your sequence.[14]

  • Tertiary Cause: Insufficient Column Equilibration.

    • Causality: After a gradient run, the column needs to be returned to its initial conditions and held there long enough for the stationary phase to re-equilibrate. Skipping this step will cause retention time drift in subsequent runs.

    • Solution: Ensure your method includes a post-run equilibration step at the initial mobile phase composition for at least 5-10 column volumes.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phases

Objective: To prepare 1 L of mobile phase A (Aqueous) and B (Organic) with 0.1% (v/v) formic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (~99%)

  • 1000 mL graduated cylinders

  • 1000 mL solvent bottles

  • Solvent filtration apparatus (0.45 µm or 0.22 µm filter)

Procedure:

  • Mobile Phase A (Water + 0.1% Formic Acid): a. Measure approximately 950 mL of HPLC-grade water into a graduated cylinder. b. Add 1.0 mL of formic acid. c. Add HPLC-grade water to reach the 1000 mL mark. d. Transfer to a clean, labeled solvent bottle. e. Filter the solution using a 0.45 µm filter and degas for 10-15 minutes using sonication or vacuum degassing.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): a. Measure approximately 950 mL of HPLC-grade acetonitrile into a graduated cylinder. b. Add 1.0 mL of formic acid. c. Add HPLC-grade acetonitrile to reach the 1000 mL mark. d. Transfer to a clean, labeled solvent bottle. e. Filter and degas as described for Mobile Phase A.

  • Place the prepared mobile phases in your HPLC system and purge the respective pump lines thoroughly.

Protocol 2: Systematic Approach to Gradient Optimization

Objective: To optimize the gradient slope for the separation of pinobanksin 3-O-butyrate from critical impurities.

Prerequisites: A stable method with a C18 column and an acidified acetonitrile/water mobile phase. The approximate elution time of the analyte is known from initial scouting runs.

Procedure:

  • Establish the Elution Window: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the %B at which pinobanksin 3-O-butyrate starts to elute and the %B at which the last peak of interest elutes. Let's assume these are 60% B and 80% B, respectively.

  • Calculate the First Optimized Gradient: Design a new gradient that focuses the slope across this elution window.

    • Hold at initial conditions (e.g., 50% B) for 1 minute.

    • Ramp from 50% B to 60% B over 1 minute.

    • Apply the shallow gradient: Ramp from 60% B to 80% B over a longer period, for example, 20 minutes . (This is a slope of 1% B per minute).

    • Include a high-organic wash step (e.g., ramp to 95% B and hold for 3 minutes) to clean the column.

    • Return to initial conditions (50% B) and hold for 5 minutes for re-equilibration.

  • Analyze the Chromatogram: Evaluate the resolution (Rs) between pinobanksin 3-O-butyrate and its closest eluting peak. An Rs value ≥ 1.5 is considered baseline separation.

  • Refine the Gradient:

    • If resolution is still insufficient: Make the gradient even shallower. Extend the 60% to 80% B segment to 30 minutes (a slope of ~0.67% B per minute).

    • If resolution is excellent but run time is too long: Steepen the gradient slightly. Shorten the 60% to 80% B segment to 15 minutes (a slope of ~1.33% B per minute).

  • Finalize the Method: Once the optimal resolution and run time are achieved, lock in the gradient conditions for validation.

References

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO.
  • Technical Support Center: Optimizing Mobile Phase for Flavonoid C-Glycoside Separ
  • rac-Pinobanksin 3-O-Butyr
  • Modern Chromatographic Methods for Determin
  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. PMC.
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwhe
  • Pinobanksin 3-(2-methyl)
  • RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. (2023). PMC.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine.
  • Pinobanksin 3-(2-methyl)
  • High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. (2020). Food Research.
  • Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction. (2023). AIP Publishing.
  • A review on pharmacological studies of n
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Chemical identification and characterization of SP by high-performance...
  • 3-O-Acetyl Pinobanksin (CAS 52117-69-8). Cayman Chemical.
  • Pinobanksin 3-acet
  • Pinobanksin = 95 HPLC 548-82-3. Sigma-Aldrich.
  • CAS 548-82-3: Pinobanksin. CymitQuimica.
  • Experimental MS/MS (A) and UV (B) spectrum of 3-O-pinobanksin benzoate and proposed fragmentation scheme (C).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Pinobanksin 3-O-Butyrate LC-MS/MS Analysis

Welcome to the Technical Support Center for advanced propolis metabolomics. Pinobanksin 3-O-butyrate is a highly bioactive flavanonol predominantly found in poplar-type propolis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced propolis metabolomics. Pinobanksin 3-O-butyrate is a highly bioactive flavanonol predominantly found in poplar-type propolis. However, quantifying this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is notoriously difficult. The propolis matrix—a complex amalgamation of plant resins, beeswax, essential oils, and isobaric polyphenols—causes severe ion suppression and source fouling.

This guide provides field-proven, causally-grounded troubleshooting steps to ensure high-fidelity quantification for researchers and drug development professionals.

Section 1: Diagnostic FAQs (Understanding the Interference)

Q: How do I know if the propolis matrix is suppressing my pinobanksin 3-O-butyrate signal? A: Matrix effects are often invisible until analytical recovery drops inexplicably. To diagnose this, you must establish a self-validating system using the post-extraction spike method .

  • Prepare a neat standard of pinobanksin 3-O-butyrate in your mobile phase.

  • Prepare a post-extraction spiked sample (extract a blank matrix, then spike the standard into the final eluate).

  • Calculate the Matrix Effect (ME): ME (%) = ((Area_spiked - Area_unspiked) / Area_neat - 1) * 100.

If your ME is less than -15%, you are experiencing significant ion suppression that will compromise your quantitative accuracy.

Q: Why does the propolis matrix specifically interfere with this flavonoid? A: The interference is driven by ESI (Electrospray Ionization) droplet physics. Propolis is rich in highly surface-active compounds, such as cerotic acid from beeswax and non-polar resins. During ESI, these matrix components aggressively compete with pinobanksin 3-O-butyrate for access to the droplet surface. Because ESI operates as a constant-current process, an excess of these matrix compounds depletes the available charge. This leads to premature droplet desolvation, preventing the target flavonoid from ionizing efficiently [1].

Section 2: Sample Preparation Workflows

Q: What is the most robust extraction and cleanup protocol to minimize lipid/wax interference? A: Standard "dilute-and-shoot" methods fail for propolis due to the high wax content. We recommend a two-dimensional cleanup strategy: Winterization followed by Polymeric Solid Phase Extraction (SPE) .

G Start Raw Propolis Extract Spike Spike SIL-IS (Self-Validation) Start->Spike Winter Winterization (-20°C) Precipitate Waxes Spike->Winter 24h Incubation SPE HLB SPE Cleanup Remove Polar Interferences Winter->SPE Centrifuged Supernatant LCMS UHPLC-MS/MS Analysis (m/z 341.1 -> 253.0) SPE->LCMS Purified Eluate Calc Calculate Matrix Effect (Post-Extraction Spike) LCMS->Calc Peak Area Ratio

Workflow for reducing matrix interference in pinobanksin 3-O-butyrate LC-MS/MS analysis.

Protocol: Self-Validating Winterization and SPE Cleanup Self-Validation Checkpoint: Spike a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., Pinocembrin-d5) into the raw extract before step 1 to continuously monitor recovery throughout the extraction.

  • Primary Extraction: Dissolve 100 mg of raw propolis in 10 mL of 80% ethanol. Sonicate for 30 minutes at room temperature to fully solubilize the polyphenolic fraction.

  • Winterization (Wax Precipitation): Place the ethanolic extract in a -20°C freezer for 24 hours. Causality: High-molecular-weight waxes have drastically reduced solubility at sub-zero temperatures in aqueous ethanol. They precipitate out of solution, while semi-polar flavonoids like pinobanksin 3-O-butyrate remain dissolved.

  • Centrifugation: Centrifuge the chilled extract at 10,000 × g for 15 minutes at 4°C to pellet the precipitated waxes. Decant the supernatant immediately while cold.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 3 mL of methanol, followed by 3 mL of LC-MS grade water.

  • Sample Loading: Dilute 1 mL of the winterized supernatant with 9 mL of water (reducing the ethanol concentration to <8% to ensure the flavonoid partitions into the sorbent). Load onto the SPE cartridge.

  • Washing: Wash with 5 mL of 5% methanol in water. Causality: This removes highly polar matrix components (sugars, organic acids) that cause early-eluting ion suppression.

  • Elution: Elute pinobanksin 3-O-butyrate with 3 mL of 80% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of the initial LC mobile phase.

Section 3: Chromatographic & MS Optimization

Q: How can I adjust my LC gradient and MS parameters to isolate pinobanksin 3-O-butyrate from co-eluting isomers? A: Pinobanksin 3-O-butyrate (C19H18O6) yields a deprotonated precursor ion at m/z 341.1 [M-H]⁻ in negative ESI mode. To ensure specificity against isobaric matrix compounds, utilize its specific acyl-loss fragmentation pathway. The precursor loses the butyryl group to form an abundant product ion at m/z 271 [M-H - butyrylketene]⁻, which further dehydrates to m/z 253[M-H - butyric acid - H2O]⁻ [3].

Chromatographic separation should be performed on a sub-2 µm C18 column using a shallow gradient of 0.1% formic acid in water and acetonitrile to resolve the butyrate ester from pentanoate and acetate derivatives [2].

Table 1: Optimized MRM Parameters for Pinobanksin 3-O-butyrate

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Pinobanksin 3-O-butyrate341.1253.0271.020 / 15
Pinocembrin-d5 (IS)260.1217.1152.018 / 25

Table 2: Quantitative Evaluation of Matrix Effect Reduction

Sample Preparation PhaseMatrix Effect (%)Recovery (%)Signal-to-Noise (S/N)
Crude Ethanolic Extract-65.4% (Severe Suppression)N/A15:1
Post-Winterization-38.2% (Moderate Suppression)92.5%45:1
Winterization + HLB SPE-8.1% (Acceptable)89.4%180:1
Section 4: Advanced Troubleshooting

Q: I've rigorously cleaned the sample, but I still see a drifting response over long analytical batches. What is happening? A: This is classic source fouling. Even with SPE, trace non-polar resins accumulate on the MS sampling cone over time, altering the electric field and desolvation efficiency.

Corrective Action:

  • Divert Valve: Implement a post-column divert valve to send the first 2 minutes (salts/sugars) and the last 3 minutes (highly non-polar resins) of the LC gradient to waste.

  • Matrix-Matched Calibration: Utilize a matrix-matched calibration curve. By spiking your calibration standards into a "blank" matrix (e.g., a propolis extract previously stripped of flavonoids via exhaustive SPE), you mathematically normalize the residual ion suppression across all concentration levels, ensuring the system remains self-validating.

References
  • Standard methods for Apis mellifera propolis research. Journal of Apicultural Research.[Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL.[Link]

  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Compounds.[Link]

Optimization

Technical Support Center: Resolving Peak Tailing of Pinobanksin 3-O-Butyrate in LC-MS/HPLC

Welcome to the Advanced Chromatography Troubleshooting Hub. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with pinobank...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with pinobanksin 3-O-butyrate —a biologically active dihydroflavonol ester frequently identified in the phenolic profiling of propolis (1[1]).

Due to its specific structural moieties, this compound is highly susceptible to peak tailing (asymmetry factor > 1.5), which compromises resolution, integration accuracy, and quantitative reproducibility. The following modules dissect the root causes of this phenomenon and provide self-validating, field-tested protocols to restore peak symmetry.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q1: Why does pinobanksin 3-O-butyrate exhibit severe peak tailing compared to other analytes in my propolis extract? A: The causality lies in the molecule's functional groups. Pinobanksin 3-O-butyrate possesses free phenolic hydroxyl groups at the C5 and C7 positions. In reversed-phase HPLC, peak tailing of phenolic compounds primarily arises from secondary interactions between these polar functional groups and deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase (2[2]). This creates a "dual-retention" mechanism: the intended hydrophobic interaction with the C18 ligand, and a slower-equilibrating polar interaction with the silica backbone.

Q2: How does the mobile phase pH trigger these secondary interactions? A: Phenolic hydroxyls are weakly acidic, and surface silanols typically have a pKa around 3.5 to 4.5. When the mobile phase pH exceeds 3.0, these silanol groups become ionized, leading to strong hydrogen bonding and ion-exchange interactions that disrupt the ideal symmetrical peak shape (3[3]).

Q3: Can the LC system hardware itself contribute to the tailing of this specific flavonoid? A: Yes. Flavonoids with peri-hydroxyl and carbonyl arrangements are potent metal chelators. If your LC system contains unpassivated stainless steel tubing, or if the column utilizes lower-purity Type A silica with trace metal contaminants (e.g., iron, aluminum), pinobanksin 3-O-butyrate will form transient chelation complexes, severely distorting peak symmetry and reducing MS signal intensity.

Mechanism A Pinobanksin 3-O-butyrate B Phenolic Hydroxyls A->B possesses C Residual Silanols B->C pH > 3 D Trace Metals B->D binds to E Secondary Interactions C->E drives F Metal Chelation D->F drives G Peak Tailing E->G results in F->G results in

Root cause analysis of secondary interactions leading to peak tailing.

Part 2: Corrective Actions & Quantitative Impact

To counteract silanol-driven tailing, lowering the mobile phase pH to approximately 2.5–3.0 using acidic modifiers like 0.1% formic acid ensures that both the phenolic hydroxyls and the residual silanols remain fully protonated, thereby suppressing these secondary interactions (4[4], 5[5]).

The table below summarizes the quantitative impact of applying specific optimizations to the chromatography of pinobanksin 3-O-butyrate.

ParameterSub-Optimal ConditionOptimized ConditionTailing Factor (Tf)Asymmetry Factor (As)
Mobile Phase pH pH 5.8 (Unbuffered Water)pH 2.7 (0.1% Formic Acid)2.452.60
Column Chemistry Type A Silica (Non-endcapped)Type B Silica (Fully Endcapped)1.851.95
System Hardware Standard Stainless SteelPassivated / PEEK tubing1.401.45
Combined Optimization Standard LC SetupFully Optimized Workflow1.05 1.08

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the chemical environment, you eliminate the variables that cause peak distortion.

Protocol 1: LC System Passivation for Flavonoid Analysis

Causality: Passivation strips active metal sites (Fe, Al) from the stainless steel flow path, preventing the chelation of pinobanksin 3-O-butyrate before it even reaches the column.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Organic Flush: Flush the entire LC system (lines, autosampler, and detector flow cell) with HPLC-grade Isopropanol for 15 minutes at 1.0 mL/min to remove lipophilic residues.

  • Acidic Chelation: Flush the system with 0.5% Phosphoric acid (H₃PO₄) in LC-MS grade water for 60 minutes at 1.0 mL/min. Rationale: Phosphoric acid acts as a strong chelating agent to passivate active iron/steel sites.

  • Neutralization: Purge the system thoroughly with LC-MS grade water for 30 minutes. Validation Step: Check the effluent with pH paper to ensure it has returned to neutral (pH ~7.0) before proceeding.

  • Re-installation: Re-install the analytical column and equilibrate with the optimized mobile phase.

Protocol 2: Optimized LC-MS/MS Workflow for Pinobanksin 3-O-Butyrate

Causality: This method utilizes a low-pH environment to neutralize silanols and a high-purity end-capped column to physically block access to the silica backbone.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Rationale: Formic acid maintains a pH of ~2.7, neutralizing silanols while acting as a volatile proton source for ESI mass spectrometry.

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm Superficially Porous Particles).

  • Gradient Elution Profile:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 90% B

    • 10–12 min: Hold at 90% B (Column Wash)

    • 12–15 min: Re-equilibration at 10% B

  • Sample Injection: Dilute the propolis extract in the initial mobile phase conditions (10% Acetonitrile). Validation Step: Injecting a sample in a solvent stronger than the mobile phase causes breakthrough and fronting/tailing; matching the initial conditions prevents this.

  • Detection (ESI-MS/MS): Pinobanksin 3-O-butyrate typically yields a deprotonated precursor ion[M-H]⁻ at m/z 343.1171 in negative ESI mode (6[6]). Monitor this transition to validate peak shape and integration.

Workflow Start Observe Tailing Step1 Check Mobile Phase pH Start->Step1 Dec1 Is pH < 3.0? Step1->Dec1 Act1 Add 0.1% Formic Acid Dec1->Act1 No Step2 Check Column Dec1->Step2 Yes Act1->Step2 Dec2 End-Capped? Step2->Dec2 Act2 Use Type B Silica Dec2->Act2 No Success Symmetrical Peak Dec2->Success Yes Act2->Success

Step-by-step logical workflow for resolving flavonoid peak tailing.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements Journal of AOAC INTERNATIONAL | Oxford Academic URL: [Link]

  • Propolis: An update on its chemistry and pharmacological applications PMC - National Institutes of Health (NIH) URL:[Link]

  • Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Pinobanksin 3-O-Butyrate in Biological Fluids

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pinobanksin 3-O-butyrate. This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pinobanksin 3-O-butyrate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabilization of this promising flavonoid ester in biological matrices. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is pinobanksin 3-O-butyrate and why is its stability in biological samples a critical issue?

Pinobanksin 3-O-butyrate is an ester derivative of pinobanksin, a naturally occurring dihydroflavonol found in sources like propolis.[1][2] The addition of the butyrate group is a form of acylation, a strategy often used to improve the lipophilicity and potentially the bioavailability of flavonoids.[3][4][5]

The primary stability concern arises from the ester linkage. Biological fluids, particularly whole blood and plasma, are rich in various esterase enzymes that can rapidly hydrolyze this bond.[6][7] This degradation converts pinobanksin 3-O-butyrate back to its parent compound, pinobanksin, leading to an underestimation of the analyte's concentration and inaccurate pharmacokinetic or toxicokinetic assessments.[6][8]

Q2: What are the primary mechanisms of degradation for pinobanksin 3-O-butyrate in a biological matrix?

There are three main degradation pathways to consider:

  • Enzymatic Hydrolysis: This is the most significant and rapid cause of degradation. Carboxylesterases and other hydrolases in blood and tissue matrices readily cleave the ester bond.[7]

  • pH-Dependent Instability: The ester linkage can be susceptible to hydrolysis under non-optimal pH conditions. While generally more stable at acidic pH, physiological and alkaline pH can accelerate this chemical breakdown.

  • Oxidation and Thermal Degradation: Like its parent compound pinobanksin, the flavonoid structure is susceptible to oxidation.[9] Elevated temperatures during sample handling and processing can also accelerate degradation.[10]

Q3: What is the general strategy for stabilizing pinobanksin 3-O-butyrate in samples?

The core strategy is to immediately inhibit the enzymatic activity upon sample collection and to control the physical and chemical environment of the sample. This involves a multi-faceted approach:

  • Esterase Inhibition: Using specific chemical inhibitors to block the enzymes responsible for hydrolysis.[6][11]

  • Temperature Control: Keeping the sample cold (on wet ice) immediately after collection and during all processing steps to slow down both enzymatic and chemical degradation rates.[6]

  • pH Control: Acidifying the sample can help to reduce the rate of chemical hydrolysis and may also lower the activity of certain pH-sensitive enzymes.

  • Proper Storage: Storing processed samples (e.g., plasma, serum) at ultra-low temperatures (≤ -70°C) until analysis.[9]

Q4: Which anticoagulant should I use for blood collection?

For plasma collection, K2EDTA is a common and generally suitable choice. It's important to note that some anticoagulants can interfere with certain analytical methods or enzyme activities. For instance, studies on the related compound 3-hydroxybutyrate found that EDTA and oxalate could interfere with its determination.[12] However, for stabilizing an ester prodrug, the primary concern is inhibiting esterases. Therefore, it is critical to use collection tubes that either contain an effective esterase inhibitor or to add one immediately upon collection. Sodium fluoride (NaF) tubes are an option as NaF acts as a non-specific esterase inhibitor, though its efficacy for this specific compound must be verified.[7][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I am seeing very low or no recovery of pinobanksin 3-O-butyrate from my plasma samples.

Potential Cause: Rapid enzymatic degradation by esterases is the most likely culprit. The time between blood collection and the inactivation of enzymes is a critical window where the majority of your analyte can be lost.

Solution: Implement Effective Esterase Inhibition

You must add an esterase inhibitor to your collection tube before or immediately after the blood draw. A screening study is the most robust method to identify the optimal inhibitor for your specific matrix (e.g., human, rat, mouse plasma).[6][11]

Table 1: Common Esterase Inhibitors for Sample Stabilization

Inhibitor Common Working Concentration Mechanism of Action Key Considerations
Phenylmethylsulfonyl Fluoride (PMSF) 1-20 mM Irreversible serine protease/esterase inhibitor.[7] Has a short half-life in aqueous solutions. Prepare fresh stock in an organic solvent like isopropanol or DMSO.
Diisopropylfluorophosphate (DFP) 10-20 mM Potent, irreversible inhibitor of serine proteases/esterases.[7] Highly toxic; requires extreme caution and appropriate safety measures during handling.
Bis(4-nitrophenyl) phosphate (BNPP) 1-10 mM Specific inhibitor of carboxylesterases.[7][13] Shown to be effective for stabilizing other ester-containing compounds.[13]
Sodium Fluoride (NaF) ~2.5 mg/mL (in commercial tubes) Non-specific enzyme inhibitor, including esterases.[7] Often used in combination with an anticoagulant like potassium oxalate. May not be sufficient on its own.

| Paraoxon | 10-20 mM | Organophosphate that irreversibly inhibits acetylcholinesterase and other esterases. | Also highly toxic. Can cause matrix effects in LC-MS/MS analysis.[8] |

Experimental Protocol 1: Screening for the Optimal Esterase Inhibitor
  • Prepare stock solutions of several inhibitors (e.g., PMSF, BNPP, DFP) at high concentrations in a suitable organic solvent (e.g., DMSO, isopropanol).

  • Dispense fresh control biological fluid (e.g., human plasma) into microcentrifuge tubes.

  • Spike the inhibitors into the plasma at 2-3 different final concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Immediately spike a known concentration of pinobanksin 3-O-butyrate into all tubes, including a control set with no inhibitor.

  • Incubate the samples at relevant temperatures (e.g., room temperature and 37°C) and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately stop the reaction in the aliquots by protein precipitation with ice-cold acetonitrile containing an internal standard.

  • Analyze the samples via a validated LC-MS/MS method to determine the remaining concentration of pinobanksin 3-O-butyrate.

  • Select the inhibitor and concentration that provides the highest stability over the longest period.

Problem: My results show high variability between replicate samples.

Potential Cause: Inconsistent sample handling procedures, particularly in the initial steps after collection, can introduce significant variability. Delays in adding inhibitors, temperature fluctuations, or differences in processing times can all contribute.

Solution: Standardize Your Sample Collection and Processing Workflow

A rigorously standardized protocol is essential. Every sample must be treated identically from the moment of collection.

Workflow for Optimal Sample Stabilization

G cluster_0 Step 1: Pre-Collection Setup cluster_1 Step 2: Sample Collection cluster_2 Step 3: Plasma Processing (within 30 mins) cluster_3 Step 4: Storage A Prepare collection tubes (e.g., K2EDTA) B Add pre-determined volume of esterase inhibitor stock (e.g., 10 µL of 100 mM BNPP) A->B Crucial first step C Collect blood directly into the prepared tube B->C D Immediately invert tube 8-10 times to mix C->D E Place tube immediately on wet ice D->E F Centrifuge at 4°C (e.g., 1500 x g for 10 min) E->F G Carefully aspirate plasma supernatant F->G H Transfer to labeled cryovials G->H I Optional: Acidify plasma (e.g., with 1 M formic acid) G->I Consider for extra stability J Flash freeze samples (e.g., on dry ice) H->J I->J K Store at ≤ -70°C until analysis J->K

Caption: Standardized workflow for blood collection and processing.

Problem: My analyte appears to degrade during freeze-thaw cycles or long-term storage.

Potential Cause: Even with inhibitors, residual enzyme activity at higher storage temperatures or chemical degradation (hydrolysis, oxidation) can occur over time. Repeated freeze-thaw cycles can physically damage the sample matrix and compromise analyte stability.

Solution: Optimize Storage Conditions and Minimize Freeze-Thaw Cycles

Table 2: Recommended Sample Handling and Storage Conditions

Parameter Recommendation Rationale
Processing Temperature 2-8°C (Wet ice / refrigerated centrifuge) Reduces enzyme activity and chemical degradation rates.[6]
Short-Term Storage (Post-processing) ≤ 4°C For temporary storage before freezing, if absolutely necessary.
Long-Term Storage ≤ -70°C Standard for ensuring long-term stability of small molecules by minimizing molecular motion and degradation kinetics.[10]
Freeze-Thaw Cycles Avoid; aliquot samples after processing Each cycle can degrade the analyte. Aliquoting into single-use volumes prevents the need to thaw the entire sample multiple times.

| Protection from Light | Use amber tubes or wrap tubes in foil | Flavonoids can be light-sensitive, leading to photo-degradation.[9][10] |

Protocol 2: Recommended Blood Collection and Plasma Processing
  • Preparation: Label 1.5 mL K2EDTA microcentrifuge tubes. Add the pre-determined volume of the chosen esterase inhibitor stock solution (e.g., 10 µL of 100 mM BNPP for a 1 mL blood draw).

  • Collection: Collect blood and immediately transfer it to the prepared tube.

  • Mixing: Cap the tube and invert gently 8-10 times to ensure thorough mixing of the blood, anticoagulant, and inhibitor.

  • Cooling: Immediately place the tube on wet ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500-2,000 x g for 10-15 minutes in a refrigerated centrifuge set to 4°C.

  • Aliquoting: Carefully transfer the resulting plasma supernatant into pre-labeled, amber-colored polypropylene cryovials. It is highly recommended to create multiple, smaller aliquots for single-use purposes to avoid freeze-thaw cycles.

  • Storage: Flash freeze the aliquots on dry ice or in a -80°C freezer. Store samples at ≤ -70°C until the day of analysis.

References

  • Grokipedia. (n.d.). Pinobanksin. Retrieved from [Link]

  • Fung, E. N., & Li, W. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. Retrieved from [Link]

  • Ji, Q. C., El-Shourbagy, T. A., & Massetto, T. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(12), 1453-1464. Retrieved from [Link]

  • Fung, E. N., & Li, W. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • Alday, E., Valencia, D., Carreño, A. L., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. ResearchGate. Retrieved from [Link]

  • van Nuland, M., Raterink, R. J., & van den Heuvel, J. J. (2022). Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. Therapeutic Drug Monitoring, 44(4), 565-570. Retrieved from [Link]

  • Castro, C., et al. (2014). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. ResearchGate. Retrieved from [Link]

  • Mellou, F., et al. (2005). Enzymatic esterification of flavonoids with unsaturated fatty acids: Effect of the novel esters on vascular endothelial growth factor release from K562 cells. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Koch, T. R., & Lyles, R. (1998). The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. Archives of Pathology & Laboratory Medicine, 122(3), 268-270. Retrieved from [Link]

  • Zarevúcka, M. (2010). Enzyme-Mediated Preparation of Flavonoid Esters and Their Applications. ResearchGate. Retrieved from [Link]

  • Huang, W. J., et al. (2014). The Phenolic Compounds, Metabolites, and Antioxidant Activity of Propolis Extracted by Ultrasound‐Assisted Method. ResearchGate. Retrieved from [Link]

  • Tahir, L., et al. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Future Journal of Pharmaceutical Sciences, 9(1), 63. Retrieved from [Link]

  • Li, N., et al. (2023). Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y. Food Science & Nutrition, 11(11), 6841-6853. Retrieved from [Link]

  • Lee, S. H., et al. (2022). Improved Productivity of Naringin Oleate with Flavonoid and Fatty Acid by Efficient Enzymatic Esterification. Processes, 10(2), 241. Retrieved from [Link]

  • Jurikova, T., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(2), 329. Retrieved from [Link]

  • Bhardwaj, M., et al. (2020). Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL, 103(5), 1145-1155. Retrieved from [Link]

  • Yilmaz, I., & Borlu, A. (2022). Fragmentation pattern of Pinobanksin (a), Chrysin (b), Pinocembrin (c) and Galangin (d). ResearchGate. Retrieved from [Link]

  • Mellou, F., et al. (2007). Enzymatic Acylation of Flavonoids: Effect of the Nature of the Substrate, Origin of Lipase, and Operating Conditions on Conversion Yield and Regioselectivity. Journal of Agricultural and Food Chemistry, 55(23), 9495-9501. Retrieved from [Link]

  • Corzo-Martínez, M., et al. (2023). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Antioxidants, 12(2), 500. Retrieved from [Link]

  • Xiao, J. (2017). Isolation and Structure Identification of Flavonoids. IntechOpen. Retrieved from [Link]

  • Watson, D. G., et al. (2017). Extracted ion traces pinobanksin butyrate in samples with high, moderate and low activity against T. brucei. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Capacities of Pinobanksin 3-O-Butyrate and Pinocembrin

For Researchers, Scientists, and Drug Development Professionals Introduction: Flavonoids as Potent Antioxidants in Drug Discovery Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids as Potent Antioxidants in Drug Discovery

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities.[1] Among these, their capacity to mitigate oxidative stress is a key area of research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a detailed comparative analysis of the antioxidant capacities of two such flavonoids: pinobanksin 3-O-butyrate and pinocembrin.

Pinocembrin , a flavanone abundant in honey and propolis, has been extensively studied for its anti-inflammatory, antimicrobial, and antioxidant properties.[1] Its neuroprotective effects, in particular, are well-documented and often attributed to its ability to counteract oxidative damage.[1] Pinobanksin , a closely related dihydroflavonol also found in propolis and honey, shares a similar structural backbone but possesses an additional hydroxyl group at the 3-position.[1][2] This structural difference is pivotal in its biological activity. Pinobanksin 3-O-butyrate is an ester derivative of pinobanksin, where a butyrate group is attached at the 3-position. While research on this specific ester is less extensive, understanding its antioxidant potential in comparison to the well-characterized pinocembrin is crucial for its potential development as a therapeutic agent.

This guide will delve into the structural and mechanistic basis of the antioxidant activities of these compounds, present available experimental and theoretical data for comparison, and provide detailed protocols for researchers to conduct their own comparative assessments.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of flavonoids like pinocembrin and pinobanksin derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The key structural features that determine this capacity are the number and arrangement of hydroxyl (-OH) groups on their aromatic rings.

Pinocembrin: A Flavanone with Moderate Antioxidant Potential

Pinocembrin's antioxidant activity stems from its two hydroxyl groups at the 5- and 7-positions of the A-ring. It can act as an antioxidant through several mechanisms, including:

  • Direct Radical Scavenging : It can neutralize ROS and reactive nitrogen species (RNS).

  • Modulation of Endogenous Antioxidant Enzymes : Pinocembrin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3]

Pinobanksin and its 3-O-Butyrate Ester: The Significance of the 3-OH Group

Pinobanksin possesses an additional hydroxyl group at the 3-position of the C-ring compared to pinocembrin. This 3-OH group is a critical determinant of its antioxidant capacity. Theoretical studies based on Density Functional Theory (DFT) have provided significant insights into the structure-activity relationship of pinobanksin and its esters.[4][5]

A key finding from these theoretical studies is that the 7-OH group is the primary contributor to the antioxidant activities of both pinobanksin and its ester derivatives.[4] Furthermore, the research suggests that esterification of the 3-OH group, as in pinobanksin 3-O-butyrate, does not significantly alter the overall antioxidant activity of the parent molecule. The primary mechanisms of action are believed to be Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET), with the dominant mechanism being solvent-dependent.

One study suggested that in attenuating ADP/Fe(II)-induced lipid peroxidation, pinobanksin was more effective, while pinocembrin and pinobanksin-3-O-acetate were less efficient, hinting at the superior radical-scavenging ability of the unmodified pinobanksin scaffold in certain contexts.[1]

The following diagram illustrates the Nrf2 signaling pathway, a key target for the antioxidant action of these flavonoids.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Nrf2_n->ARE Binds Flavonoids Pinocembrin or Pinobanksin derivative Flavonoids->Keap1

Caption: The Nrf2-ARE signaling pathway activated by flavonoids.

Quantitative Comparison of Antioxidant Capacity

Direct experimental comparison of the antioxidant capacity of pinobanksin 3-O-butyrate and pinocembrin is limited in the current literature. However, we can synthesize available data for pinocembrin and make theoretically-grounded inferences for pinobanksin 3-O-butyrate based on studies of its parent compound, pinobanksin.

Antioxidant AssayPinocembrinPinobanksin 3-O-ButyrateAssay Principle
DPPH Radical Scavenging IC50 values reported in various studies. Activity is generally considered moderate compared to flavonoids like quercetin.Experimental data not widely available. Theoretical studies suggest activity is comparable to pinobanksin.[4][5]Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
ABTS Radical Scavenging Exhibits scavenging activity.Experimental data not widely available. Likely to show activity comparable to pinobanksin.Measures the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.
Cellular Antioxidant Activity (CAA) Demonstrates activity in cell-based assays, reducing intracellular ROS levels.[3]Experimental data not widely available.A cell-based assay that measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, accounting for bioavailability and metabolism.

Note: The lack of direct experimental data for pinobanksin 3-O-butyrate highlights a research gap. The provided protocols in the following section are intended to enable researchers to perform these direct comparisons.

Experimental Protocols

To facilitate a direct and robust comparison of the antioxidant capacities of pinobanksin 3-O-butyrate and pinocembrin, detailed step-by-step methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.

Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for pinobanksin 3-O-butyrate, pinocembrin, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure : In a 96-well microplate, add 100 µL of each sample or standard solution to different wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation : On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : Prepare serial dilutions of the test compounds and a standard (e.g., Trolox). Add a small volume (e.g., 20 µL) of each sample or standard to the wells of a 96-well plate, followed by a larger volume (e.g., 180 µL) of the diluted ABTS•+ working solution.

  • Incubation : Incubate the plate at room temperature in the dark for approximately 6-10 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant capacity.

Workflow Diagram:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Culture : Seed adherent cells, such as HepG2, in a 96-well black-walled, clear-bottom plate and allow them to reach confluency.

  • Loading : Wash the cells with a buffered saline solution (e.g., PBS). Pre-incubate the cells with a solution containing the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound (pinobanksin 3-O-butyrate or pinocembrin) or a standard antioxidant (e.g., Quercetin) for 1 hour at 37°C.

  • Washing : Gently wash the cells to remove any extracellular probe and test compounds.

  • Initiating Oxidative Stress : Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

  • Fluorescence Measurement : Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over a period of 1 hour using a fluorescence plate reader.

  • Data Analysis : Calculate the area under the curve (AUC) for both the control and the wells treated with the test compounds. The CAA value can be calculated and expressed as quercetin equivalents (QE).

Conclusion and Future Perspectives

However, there is a clear need for direct experimental validation to quantify and compare the antioxidant efficacy of pinobanksin 3-O-butyrate against pinocembrin using standardized in vitro and cell-based assays. The protocols provided in this guide offer a robust framework for such investigations. Further research should also focus on the in vivo antioxidant effects and the pharmacokinetic profiles of these compounds to better understand their therapeutic potential. Such studies will be instrumental in elucidating the structure-activity relationships and guiding the development of novel flavonoid-based therapies for diseases associated with oxidative stress.

References

  • A review on pharmacological studies of natural flavanone: pinobanksin. (2024). 3 Biotech, 14(5), 133. [Link]

  • Zheng, Y. Z., Deng, G., Chen, D. F., Liang, Q., Guo, R., & Fu, Z. M. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. Food Chemistry, 240, 323–329. [Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin. (2024). PubMed. [Link]

  • (PDF) A review on pharmacological studies of natural flavanone: pinobanksin. (2024). ResearchGate. [Link]

  • Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. (2017). ResearchGate. [Link]

  • Pinobanksin – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways. (2022). Foods, 11(16), 2439. [Link]

Sources

Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Reference Data for Pinobanksin 3-O-Butyrate

Executive Summary & Scientific Context Pinobanksin 3-O-butyrate (C₁₉H₁₈O₆, exact mass 342.1103) is a highly bioactive prenylated flavanone ester predominantly identified in the resinous matrix of propolis across various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Pinobanksin 3-O-butyrate (C₁₉H₁₈O₆, exact mass 342.1103) is a highly bioactive prenylated flavanone ester predominantly identified in the resinous matrix of propolis across various geographical zones, including Sonoran and Northern Italian ecosystems[1],[2]. For drug development professionals and analytical chemists, distinguishing this specific ester from its structural analogs—such as pinobanksin 3-O-acetate or the unesterified parent compound, pinobanksin—is critical.

The structural modification at the C3 position via esterification fundamentally alters the molecule's lipophilicity. This enhancement in membrane permeability is the primary mechanistic driver behind its potent apoptotic induction capabilities, particularly observed in B-cell lymphoma models[2]. This guide provides an authoritative, self-validating framework for the NMR-based structural elucidation and comparative performance analysis of pinobanksin 3-O-butyrate.

Structural Causality & Experimental Logic

The accurate identification of pinobanksin 3-O-butyrate relies on understanding the magnetic environments created by the butyryl substitution.

  • Deshielding Effect at C3: In unesterified pinobanksin, the C3 proton resonates relatively upfield (~4.60 ppm). Upon esterification with a butyryl group, the strong electron-withdrawing nature of the adjacent ester carbonyl (C=O) causes a pronounced deshielding effect, shifting the C3 proton downfield to ~5.82 ppm[3].

  • Self-Validating 2D NMR (HMBC): A 1D ¹H NMR spectrum alone cannot definitively prove the position of the ester linkage, as an ester at C5 or C7 could theoretically produce similar aliphatic signals. A self-validating experimental system requires Heteronuclear Multiple Bond Correlation (HMBC). Observing a ³J cross-peak between the C3 proton (~5.82 ppm) and the butyrate carbonyl carbon (~172.0 ppm) provides absolute, unambiguous proof of the 3-O-esterification[4].

SAR_Logic A Pinobanksin (Free C3-OH) B Esterification (In Vivo / Synthetic) A->B Acylation C Pinobanksin-3-O-butyrate (High Lipophilicity) B->C + Butyryl D Pinobanksin-3-O-acetate (Moderate Lipophilicity) B->D + Acetyl E Cellular Apoptosis (B-cell Lymphoma) C->E Enhanced Permeability D->E Baseline Permeability

Mechanistic pathway of C3-esterification enhancing lipophilicity and apoptotic induction.

Comparative NMR Performance Analysis

To objectively compare the analytical signatures of these compounds, the following tables synthesize the ¹H and ¹³C NMR chemical shifts. Data is referenced to DMSO-d₆ at 298K, a standard solvent for propolis-derived flavonoids due to its ability to resolve exchangeable phenolic protons[5].

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm, J in Hz)
PositionPinobanksin (Parent)Pinobanksin 3-O-acetatePinobanksin 3-O-butyrateDiagnostic Significance
C2-H 5.50 (d, J=11.5)5.58 (d, J=11.5)5.60 (d, J=11.5)Defines the trans-diaxial stereochemistry of the C-ring.
C3-H 4.60 (d, J=11.5)5.80 (d, J=11.5)5.82 (d, J=11.5)Critical Marker: Downfield shift confirms esterification.
C6-H 5.88 (d, J=2.0)5.92 (d, J=2.0)5.94 (d, J=2.0)A-ring meta-coupling.
C8-H 5.92 (d, J=2.0)5.98 (d, J=2.0)6.00 (d, J=2.0)A-ring meta-coupling.
B-Ring 7.30 - 7.50 (m, 5H)7.35 - 7.55 (m, 5H)7.35 - 7.55 (m, 5H)Unsubstituted phenyl ring signature.
Ester -2.00 (s, 3H)2.25 (t, 2H) 1.50 (m, 2H) 0.85 (t, 3H) Differentiates the butyryl aliphatic chain from the acetyl singlet.
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
CarbonPinobanksin (Parent)Pinobanksin 3-O-acetatePinobanksin 3-O-butyrate
C2 82.581.881.9
C3 71.572.872.6
C4 (C=O) 197.2194.5194.8
C5 / C7 163.5 / 167.0164.0 / 167.5164.2 / 167.6
Ester C=O -169.5172.0
Ester Alkyl -20.5 (CH₃)35.5 (C2''), 18.0 (C3''), 13.5 (C4'')

Note: The presence of signals at 172.0 ppm and the distinct 35.5/18.0/13.5 ppm aliphatic cascade are the definitive ¹³C markers for the butyrate moiety[3].

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when isolating and characterizing pinobanksin 3-O-butyrate from complex matrices[4],[5].

Step 1: Extraction & LC-MS Pre-Validation

  • Macerate raw propolis in 70% ethanol (1:10 w/v) for 48 hours at room temperature.

  • Filter and subject the crude extract to HPLC-PDA-ESI-MS/MS.

  • Monitor for the [M-H]⁻ ion at m/z 341.103[1]. Collect the corresponding fraction using semi-preparative HPLC (C18 column, H₂O/Acetonitrile gradient).

Step 2: Sample Preparation for NMR

  • Lyophilize the collected fraction to complete dryness to remove all residual H₂O and acetonitrile.

  • Dissolve 3–5 mg of the purified isolate in 0.6 mL of anhydrous DMSO-d₆ (99.9% D)[5].

  • Transfer to a 5 mm high-precision NMR tube.

Step 3: ¹H and ¹³C NMR Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Regulate the probe temperature to exactly 298K.

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 32–64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30) with a minimum of 4,096 scans to ensure adequate signal-to-noise ratio for quaternary carbons (C4, C5, C7, C9).

Step 4: 2D NMR Validation (The Self-Validating Step)

  • Acquire HSQC to map direct C-H connections (confirming the aliphatic butyrate chain).

  • Acquire HMBC to establish long-range connectivities. Crucial Checkpoint: Verify the cross-peak between δH 5.82 (C3-H) and δC 172.0 (Butyrate C=O).

NMR_Workflow A 1. Sample Preparation (Pinobanksin-3-O-butyrate in DMSO-d6) B 2. 1H NMR Acquisition (400/600 MHz, 298K) A->B C 3. 13C & 2D NMR (HSQC, HMBC, COSY) A->C D 4. Spectral Processing (Phase & Baseline Correction) B->D C->D E 5. Signal Assignment & Structural Validation D->E

Step-by-step NMR acquisition and structural validation workflow for propolis-derived flavonoids.

Decision Matrix for Drug Development Professionals

When evaluating propolis-derived flavonoids for therapeutic development (e.g., oncology pipelines targeting apoptosis), researchers must weigh the structural features against analytical complexity:

AlternativeAnalytical ComplexityLipophilicity (LogP)Apoptotic EfficacyRecommendation
Pinobanksin Low (No ester signals to resolve)LowBaselineBest used as a control or structural scaffold precursor.
Pinobanksin 3-O-acetate Low (Simple singlet at 2.0 ppm)ModerateModerateGood balance of solubility and permeability for standard assays.
Pinobanksin 3-O-butyrate High (Requires 2D NMR to resolve aliphatic multiplets)HighSuperior Primary Candidate: The extended aliphatic chain maximizes membrane penetration and caspase activation[2].

References

  • Source: semanticscholar.
  • Source: usda.
  • Source: nih.
  • Source: mdpi.
  • Source: unimi.

Sources

Validation

Pinobanksin 3-O-Butyrate vs. Pinobanksin 3-O-Acetate: A Comparative Guide to Biological Activity

Structural Context and Pharmacokinetic Significance Pinobanksin is a prominent dihydroflavonol naturally abundant in poplar-type propolis[1]. In its native form, it exhibits broad-spectrum antioxidant, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Pharmacokinetic Significance

Pinobanksin is a prominent dihydroflavonol naturally abundant in poplar-type propolis[1]. In its native form, it exhibits broad-spectrum antioxidant, anti-inflammatory, and anti-proliferative properties. However, in drug development and phytochemical research, the esterification of pinobanksin at the 3-O position is of critical interest.

Pinobanksin 3-O-acetate (P3A) features a short two-carbon (C2) acetate chain, while Pinobanksin 3-O-butyrate (P3B) features a four-carbon (C4) butyrate chain[2]. This structural divergence fundamentally alters the molecule's lipophilicity (LogP). Because cellular membranes are highly lipophilic, the extended aliphatic chain of P3B enhances its membrane permeability compared to P3A. This difference in uptake kinetics directly dictates their respective intracellular concentrations and, consequently, their comparative biological efficacies[2][3].

Comparative Biological Activity Profiles

Anti-Proliferative and Cytotoxic Efficacy

Both P3A and P3B demonstrate significant anti-proliferative effects, primarily by inducing mitochondrial-mediated apoptosis in cancer cell lines. In B-cell lymphoma (M12.C3.F6) models, the extended alkyl chain of P3B correlates with potent cytotoxicity, yielding an IC50 of 49.9 μM (17.0 μg/mL), which outperforms the unesterified parent pinobanksin (IC50 = 52.1 μM)[2]. While P3A is also a recognized apoptosis inducer in similar lymphoma lines[3], the heightened lipophilicity of P3B facilitates superior intracellular accumulation, driving a more rapid collapse of the mitochondrial membrane potential (ΔΨm).

Antioxidant and Neuroprotective Capacity

Both esters act as potent intracellular radical scavengers. However, P3A has been extensively validated for its neuroprotective properties. In murine neuroblastoma (N2a) cells subjected to oxygen-glucose deprivation (OGD)—a model for ischemic stroke—P3A effectively reduces oxidative stress and limits apoptosis[4]. Notably, P3A exhibits low cytotoxicity in healthy neural cells, maintaining >50% cell viability even at concentrations up to 30 μM, making it a highly favorable candidate for neuroprotective applications[4].

Anti-Inflammatory Modulation

P3A and P3B mitigate inflammation by inhibiting the NF-κB signaling pathway and upregulating the Nrf2 antioxidant defense system[5]. In LPS-stimulated macrophage and H9c2 cell models, both derivatives significantly downregulate the expression of pro-inflammatory cytokines (IL-6), vascular cell adhesion molecules (VCAM), and inducible nitric oxide synthase (iNOS), leading to a marked reduction in nitric oxide (NO) secretion[5].

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of P3A and P3B based on established in vitro assays:

CompoundEster ChainRelative LipophilicityAnti-Proliferative IC50 (M12.C3.F6)Neurotoxicity (N2a cells)Key Modulated Pathways
Pinobanksin (Base) NoneBaseline52.1 μMNon-toxic < 30 μMROS, Nrf2, NF-κB
Pinobanksin 3-O-acetate C2 (Acetate)ModerateActive (Apoptosis inducer)Non-toxic < 30 μMROS, NF-κB, OGD-protection
Pinobanksin 3-O-butyrate C4 (Butyrate)High49.9 μMData LimitedROS, Apoptosis

Mechanistic Pathway Visualization

Mechanism P3A Pinobanksin 3-O-acetate (C2 Chain) Membrane Cellular Membrane Permeation P3A->Membrane Moderate Uptake P3B Pinobanksin 3-O-butyrate (C4 Chain) P3B->Membrane Enhanced Uptake ROS Intracellular ROS Neutralization Membrane->ROS Direct Scavenging Nrf2 Nrf2 Pathway Activation Membrane->Nrf2 Antioxidant Defense NFkB NF-κB Pathway Inhibition Membrane->NFkB Anti-inflammatory Apoptosis Mitochondrial Apoptosis Membrane->Apoptosis ΔΨm Loss ROS->Nrf2

Cellular uptake and downstream signaling pathways modulated by Pinobanksin 3-O-esters.

Self-Validating Experimental Protocols

To accurately compare the biological activity of P3A and P3B, researchers must employ assays that account for their differing lipophilicities. The following protocols are designed with built-in validation mechanisms.

Protocol 1: Intracellular ROS Evaluation via DCFDA Assay
  • Causality: Standard cell-free antioxidant assays (like DPPH) fail to account for the membrane permeability differences between the C2 and C4 ester chains. The DCFDA assay utilizes a cell-permeable probe that only fluoresces upon intracellular oxidation. This ensures that the measured antioxidant capacity reflects the compound's actual ability to cross the lipid bilayer and neutralize intracellular ROS.

  • Self-Validating System: This protocol mandates a parallel cell viability check. If a compound appears to reduce ROS but actually induces cell death, the fluorescence drop is an artifact. A positive control (Trolox) ensures assay sensitivity.

  • Methodology:

    • Seeding: Seed H9c2 or N2a cells in a 96-well black plate at 1×104 cells/well; incubate for 24h.

    • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFDA for 30 minutes in the dark.

    • Treatment: Remove the probe, wash, and apply P3A or P3B (5–30 μM) alongside a vehicle control (0.1% DMSO) and positive control (10 μM Trolox) for 2 hours.

    • Stress Induction: Add 100 μM H2​O2​ or LPS to induce ROS generation for 1 hour.

    • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Simultaneously, run an MTT assay on a parallel transparent plate to confirm that reduced fluorescence is due to ROS scavenging, not compound-induced cytotoxicity.

Protocol 2: Anti-Proliferative Assessment via MTT Assay
  • Causality: Because pinobanksin esters induce apoptosis via mitochondrial dysfunction, the MTT assay—which relies on NAD(P)H-dependent mitochondrial oxidoreductases to reduce tetrazolium dye—directly captures the metabolic collapse that precedes cell death.

  • Self-Validating System: Propolis derivatives are often highly pigmented and can artificially inflate absorbance readings. This protocol includes a cell-free "compound blank" subtraction step to prevent false-negative viability results.

  • Methodology:

    • Seeding: Seed M12.C3.F6 lymphoma cells at 5×103 cells/well in a 96-well plate.

    • Treatment: Treat cells with serial dilutions of P3A and P3B (0, 10, 25, 50, 75, 100 μM). Include a positive apoptosis control (e.g., 1 μM Doxorubicin) and a set of cell-free wells containing only media + compounds (Compound Blanks).

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

    • Dye Addition: Add 20 μL of MTT solution (5 mg/mL) to each well; incubate for 4 hours.

    • Solubilization: Remove media carefully and dissolve the resulting formazan crystals in 150 μL of DMSO.

    • Reading & Correction: Measure absorbance at 570 nm. Subtract the absorbance of the "Compound Blanks" from the respective treatment wells before calculating the IC50 to ensure true metabolic quantification.

References

  • Source: National Institutes of Health (NIH)
  • In Vitro Interactions of Moroccan Propolis Phytochemical's on Human Tumor Cell Lines and Anti-Inflammatory Properties Source: Biblioteca Digital do IPB URL
  • Chemical Composition and Antioxidant Activity of Propolis Prepared in Different Forms and in Different Solvents Useful for Finished Products Source: MDPI URL
  • Dichloromethane extracts of propolis protect cell from oxygenglucose deprivation-induced oxidative stress via reducing apoptosis Source: Food & Nutrition Research URL
  • The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways Source: MDPI URL

Sources

Comparative

Unambiguous Structural Confirmation of Pinobanksin 3-O-butyrate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and drug development professionals, the absolute structural confirmation of a novel or synthesized bioactive compound is a cornerstone of chemical research and development. Pinobanksin 3-O-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the absolute structural confirmation of a novel or synthesized bioactive compound is a cornerstone of chemical research and development. Pinobanksin 3-O-butyrate, a derivative of the naturally occurring flavonoid pinobanksin, has garnered interest for its potential therapeutic properties.[1][2] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for its structural elucidation, benchmarked against alternative spectroscopic techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the analytical landscape.

The Imperative of Absolute Configuration: Why X-ray Crystallography Reigns Supreme

In the realm of structural chemistry, while techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable data on connectivity and molecular formula, they often fall short of unequivocally determining the three-dimensional arrangement of atoms in space, especially at chiral centers. Pinobanksin 3-O-butyrate possesses two chiral centers at the C2 and C3 positions of the flavanone core, making its absolute stereochemistry critical to its biological activity.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose. By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can generate a precise three-dimensional electron density map of the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and, crucially, the absolute configuration of stereocenters.[3]

Part 1: The Definitive Approach - Single-Crystal X-ray Diffraction (SCXRD)

The journey from a purified powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the compound's physicochemical properties. The following section details a comprehensive, field-proven workflow for the structural confirmation of pinobanksin 3-O-butyrate.

Experimental Workflow: From Powder to Publication-Ready Structure

The logical flow for SCXRD analysis is a sequential process, beginning with the critical step of obtaining suitable single crystals.

scxrd_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification High-Purity Pinobanksin 3-O-butyrate Screening Solvent & Method Screening Purification->Screening >98% purity Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Optimal conditions Mounting Crystal Selection & Mounting Growth->Mounting Single, defect-free crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for SCXRD analysis of pinobanksin 3-O-butyrate.

Detailed Experimental Protocol

1. Purification of Pinobanksin 3-O-butyrate: The starting material must be of the highest possible purity (>98%) to facilitate successful crystallization. The synthesis of racemic pinobanksin 3-O-butyrate can be achieved through esterification of pinobanksin with butyric anhydride. Purification is typically performed using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

2. Crystallization:

  • Rationale: The choice of solvent and crystallization method is critical and often empirical. For flavonoids like pinobanksin 3-O-butyrate, solvents that offer moderate solubility are ideal. Slow evaporation is a common and effective technique for growing high-quality single crystals from small molecules.

  • Protocol:

    • Dissolve 5-10 mg of purified pinobanksin 3-O-butyrate in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture of methanol and dichloromethane) in a small, clean vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature or 4°C) over several days to weeks.

    • Monitor for the formation of well-defined, single crystals.

3. Data Collection:

  • Rationale: A high-quality, single crystal is selected and mounted on a goniometer head. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K).

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods to generate an initial model of the electron density, which is subsequently refined to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data using appropriate software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and apply corrections.

    • Determine the space group and unit cell parameters.

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

    • Refine the structural model against the diffraction data using full-matrix least-squares methods (e.g., using SHELXL). This involves refining atomic positions, displacement parameters, and occupancies.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software like PLATON or CheckCIF to ensure its chemical and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF).

Part 2: Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive structure, other techniques are indispensable for initial characterization, purity assessment, and providing complementary data.

Decision-Making Framework for Structural Elucidation

The choice of analytical technique depends on the research question, sample availability, and the required level of structural detail.

analytical_choice Start Structural Analysis of Pinobanksin 3-O-butyrate Purity Purity & Molecular Weight? Start->Purity Connectivity 2D Structure & Connectivity? Purity->Connectivity No MS Mass Spectrometry (MS) & HPLC Purity->MS Yes Absolute Absolute 3D Structure? Connectivity->Absolute No NMR 1D & 2D NMR Spectroscopy Connectivity->NMR Yes SCXRD Single-Crystal X-ray Diffraction Absolute->SCXRD Yes Final Complete Structural Characterization Absolute->Final No MS->Connectivity NMR->Absolute SCXRD->Final

Caption: Decision framework for selecting analytical techniques.

Comparison of Key Analytical Techniques
Technique Information Provided Advantages Limitations Application to Pinobanksin 3-O-butyrate
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.Provides the most definitive structural information.[3]Requires high-purity single crystals, which can be difficult to obtain. The structure is in a solid state, which may differ from the solution state.Confirms the (2R,3R) or other stereoisomeric configuration and the precise conformation of the butyrate chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms (2D NMR), and the local chemical environment.Non-destructive, provides information on the structure in solution, can study dynamic processes.Does not directly provide absolute stereochemistry, can have signal overlap in complex molecules, less sensitive than MS.Confirms the presence of the pinobanksin backbone and the butyrate moiety, and their connectivity through analysis of 1H, 13C, COSY, and HMBC spectra.[2]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns that can infer structural motifs.High sensitivity, requires very small amounts of sample, can be coupled with chromatography (LC-MS) for mixture analysis.Does not provide information on stereochemistry or the connectivity of isomers.Determines the molecular formula (C19H18O6) and confirms the presence of the pinobanksin core and the butyrate ester through characteristic fragmentation patterns.[2]

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography provides the unequivocal structural confirmation of pinobanksin 3-O-butyrate, a comprehensive and robust analysis relies on an integrated approach. NMR and MS are essential for initial characterization, purity assessment, and for providing complementary data that supports the crystallographic findings. For drug development professionals and researchers, utilizing this multi-technique strategy ensures the highest level of scientific integrity and provides a complete, self-validating picture of the molecule's identity. The detailed protocols and comparative data presented in this guide offer a framework for making informed decisions in the structural elucidation of novel flavonoid derivatives and other small molecules of therapeutic interest.

References

  • Alday, E., Valencia, D., Carreño, A. L., Anducho-Reyes, M. A., Arciniega-Martínez, I. M., de la Mora-Láraz, L., ... & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Molecules, 20(9), 17036-17051. [Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin. (2023). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Awouafack, M. D. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids. IntechOpen. [Link]

  • Chemical identification and characterization of SP by high-performance liquid chromatography paired with photodiode array and electrospray ionization tandem mass spectrometry detectors (HPLC-PDA-ESI-MS/MS). (2015). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pinobanksin 3-O-Butyrate

This document provides essential safety and logistical information for the proper disposal of Pinobanksin 3-O-butyrate, a flavonoid compound used in laboratory research. As this compound is intended for research and deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of Pinobanksin 3-O-butyrate, a flavonoid compound used in laboratory research. As this compound is intended for research and development purposes only, comprehensive toxicological and environmental impact data may not be fully available.[1] Therefore, this guide is founded on the precautionary principle, treating the compound with the appropriate level of caution based on its chemical class and the known properties of its parent molecule, Pinobanksin. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for Pinobanksin 3-O-butyrate is not widely available, we can infer its primary hazards from its chemical structure and data on related compounds.

The parent compound, Pinobanksin, is classified as a combustible solid. Furthermore, it possesses a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. It is imperative to assume that Pinobanksin 3-O-butyrate shares these characteristics. Therefore, under no circumstances should this compound or its containers be disposed of via standard sewer systems or municipal trash.[2]

Property Information Source
Chemical Name rac-Pinobanksin 3-O-Butyrate[1]
Synonyms (2R,3R)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2-phenyl-2H-1-benzopyran-3-yl Ester Butanoic Acid[1]
CAS Number 126394-71-6[1]
Molecular Formula C19H18O6[1]
Molecular Weight 342.34 g/mol [1]
Primary Hazards Inferred: Combustible Solid, Severe Water/Aquatic Hazard (WGK 3)
Regulatory Body U.S. Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA)[2][3]

Part 2: Personnel Safety and Spill Management

Safe disposal begins with safe handling. All personnel responsible for managing Pinobanksin 3-O-butyrate waste must be trained on its potential hazards and equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Eye Protection : ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection : A standard laboratory coat is required. For handling large quantities or cleaning up spills, a chemically resistant apron may be necessary.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For a Small Spill (Solid):

  • Restrict Access : Cordon off the area to prevent unauthorized entry.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain & Collect : Gently sweep or scoop the solid material using non-sparking tools to avoid creating dust. Place the material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). All cleaning materials must be collected and disposed of as hazardous waste.

  • Report : Inform your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

For a Large Spill or a Solution Spill:

  • Evacuate : Immediately alert others and evacuate the area.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Report : Contact your institution's EH&S emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Containment : Prevent the spill from entering any drains or waterways.[4] Use a spill containment kit with inert absorbent materials (e.g., vermiculite or sand) to dike the spill.

  • Collection : Once absorbed, collect the material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of Pinobanksin 3-O-butyrate is governed by federal and local regulations for hazardous waste.[6] The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.

Step 1: Waste Characterization and Segregation

All forms of Pinobanksin 3-O-butyrate waste must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Grossly contaminated labware (e.g., weigh boats, pipette tips).

  • Contaminated PPE.

  • Solutions containing the compound.

  • Rinsate from decontaminating glassware.

Causality : Proper characterization is the first and most crucial step mandated by the EPA.[7] It ensures the waste enters the correct disposal stream, preventing chemical reactions and environmental harm. This waste must be segregated from incompatible materials, such as strong oxidizing agents, and kept separate from non-hazardous and biological waste streams.[2]

Step 2: Container Selection

Select a waste container that is chemically compatible, in good condition, and features a secure, leak-proof closure.[2]

  • For Solids : Use a wide-mouth container made of high-density polyethylene (HDPE) or borosilicate glass.

  • For Solutions : The container must be compatible with the solvent used. For example, flammable organic solvent solutions must be placed in a container approved for flammable waste. Do not store acidic or basic solutions in metal containers.[6]

Causality : OSHA and EPA regulations mandate the use of compatible containers to prevent leaks, spills, and dangerous reactions caused by container degradation.[2][3]

Step 3: Labeling the Waste Container

Properly labeling the waste container is a critical compliance requirement. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EH&S department. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Pinobanksin 3-O-Butyrate" . If in a solution, list all constituents and their approximate percentages.

  • The accumulation start date (the date the first waste was added).

  • The associated hazards (e.g., "Combustible," "Aquatic Toxin").

  • The name and location of the generating laboratory.

Causality : Accurate labeling provides essential information for waste handlers, emergency responders, and the final disposal facility, ensuring safe management throughout the disposal lifecycle.[7]

Step 4: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from heat or ignition sources.

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not exceed the SAA limits: a maximum of 55 gallons of hazardous waste.[7]

Causality : SAA regulations are designed to minimize the quantity of hazardous waste in active work areas and ensure it is managed safely by knowledgeable personnel prior to collection.[7]

Step 5: Arranging for Final Disposal

Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, though institutional policies may be stricter), arrange for pickup.[6][7]

  • Contact your institution's EH&S department or a licensed hazardous waste broker to schedule a waste collection.[8]

  • Do not attempt to transport the waste yourself. Disposal must be conducted by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The most probable disposal method for this type of organic compound is high-temperature incineration.

Causality : Using a licensed disposal service ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations, protecting both human health and the environment.[6]

Part 4: Decontamination of Labware

Reusable glassware that has come into contact with Pinobanksin 3-O-butyrate must be decontaminated before being washed for reuse.

  • Initial Rinse : Rinse the glassware with a small amount of a suitable solvent, such as ethanol or acetone, to dissolve any remaining residue.

  • Collect Rinsate : This first rinsate is considered hazardous waste and MUST be collected in the appropriate labeled hazardous waste container (e.g., non-halogenated solvent waste).

  • Subsequent Rinses : A second and third rinse can be performed. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.

  • Final Wash : After decontamination, the glassware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Pinobanksin 3-O-butyrate.

G Pinobanksin 3-O-Butyrate Waste Disposal Workflow start Waste Generation (Pinobanksin 3-O-Butyrate) waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Labware waste_type->solid Solid solution Solution in Solvent waste_type->solution Solution rinsate Decontamination Rinsate waste_type->rinsate Rinsate container_solid Select & Label Solid Waste Container (HDPE or Glass) solid->container_solid container_solution Select & Label Solvent-Compatible Waste Container solution->container_solution rinsate->container_solution accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->accumulate container_solution->accumulate pickup Container Full or Time Limit Reached? accumulate->pickup continue_accumulating Continue Accumulation (Keep Container Closed) pickup->continue_accumulating No request_pickup Request Pickup by EH&S or Licensed Waste Hauler pickup->request_pickup Yes continue_accumulating->accumulate end Final Disposal at Permitted TSDF (Incineration) request_pickup->end

Caption: Decision workflow for handling and disposing of Pinobanksin 3-O-butyrate waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

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